molecular formula C7H4ClIN2 B572941 5-Chloro-7-iodoimidazo[1,2-a]pyridine CAS No. 1266656-98-7

5-Chloro-7-iodoimidazo[1,2-a]pyridine

Cat. No.: B572941
CAS No.: 1266656-98-7
M. Wt: 278.477
InChI Key: VLUBNJIGPOGJAK-UHFFFAOYSA-N
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Description

5-Chloro-7-iodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.477. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-7-iodoimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-7-iodoimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-7-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-3-5(9)4-7-10-1-2-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUBNJIGPOGJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=CC2=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-Chloro-7-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-7-iodoimidazo[1,2-a]pyridine Basic Properties Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

The Orthogonal Halogen Scaffold for Precision Medicinal Chemistry

Executive Summary

5-Chloro-7-iodoimidazo[1,2-a]pyridine (CAS: 1266656-98-7) represents a high-value "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in the electronic and steric differentiation between the C5-chlorine and C7-iodine substituents. This duality allows for highly controlled, sequential functionalization—a critical feature for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex kinase inhibitors or GABAergic modulators. Unlike symmetrically substituted heterocycles, this scaffold enables "programmed" diversity, where the C7-iodine serves as a high-reactivity handle for initial cross-coupling, while the C5-chlorine remains latent for subsequent modification or lipophilic tuning.

Physicochemical Profile

The following data aggregates calculated and experimental values to establish a baseline for handling and formulation.

PropertyValue / DescriptionNote
CAS Number 1266656-98-7Primary identifier
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol Heavy atom count: 11
Appearance Off-white to pale yellow solidLight sensitive (protect from UV)
LogP (Calculated) ~2.4 - 2.8Moderate lipophilicity; good membrane permeability potential
pKa (Conjugate Acid) ~3.5 - 4.0Pyridine nitrogen (N1) is weakly basic due to inductive withdrawal by halogens
H-Bond Donors 0
H-Bond Acceptors 2N1 and N4 (bridgehead)
Solubility DMSO (>20 mg/mL), DCM, MethanolPoorly soluble in water; requires co-solvent for biological assays

Synthetic Architecture

The construction of the 5-chloro-7-iodoimidazo[1,2-a]pyridine core relies on the regioselective condensation of a specific aminopyridine precursor with an electrophilic two-carbon unit.

Retrosynthetic Logic

To achieve the 5,7-substitution pattern, the starting material must be 2-amino-6-chloro-4-iodopyridine .

  • Mapping: The pyridine N becomes the bridgehead N4. The 2-amino group forms the N1. The substituent at the pyridine C6 position ends up at the imidazo C5 position (peri to the bridgehead). The substituent at the pyridine C4 position ends up at the imidazo C7 position.

Synthesis Workflow Diagram

The following DOT diagram illustrates the condensation and subsequent functionalization logic.

SynthesisWorkflow Precursor 2-Amino-6-chloro- 4-iodopyridine Core 5-Chloro-7-iodoimidazo [1,2-a]pyridine (Target Scaffold) Precursor->Core Condensation EtOH, Reflux, NaHCO3 Reagent Chloroacetaldehyde (aq. or generated in situ) Reagent->Core ProductA C7-Functionalized Intermediate Core->ProductA Suzuki Coupling A (Pd(0), R1-B(OH)2) Selectivity: C7 > C5 ProductB C5,C7-Difunctionalized Lead Compound ProductA->ProductB Suzuki Coupling B (Pd(0), Ligand, R2-B(OH)2) Selectivity: C5

Figure 1: Synthetic route and sequential functionalization logic.

Validated Synthetic Protocol

Objective: Synthesis of 5-chloro-7-iodoimidazo[1,2-a]pyridine.

Reagents:

  • 2-Amino-6-chloro-4-iodopyridine (1.0 equiv)

  • Chloroacetaldehyde (50% wt. in H2O, 1.5 equiv)

  • Sodium Bicarbonate (NaHCO₃, 2.0 equiv)

  • Ethanol (Reagent grade, 10 volumes)

Procedure:

  • Dissolution: Charge a round-bottom flask with 2-amino-6-chloro-4-iodopyridine and Ethanol. Stir until suspended.

  • Addition: Add Chloroacetaldehyde solution dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC or LC-MS for consumption of the aminopyridine.

  • Neutralization: Cool the reaction mixture to room temperature. Add solid NaHCO₃ to neutralize the HCl byproduct generated during cyclization. Stir for 30 minutes.

  • Work-up: Remove ethanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanism: The exocyclic amine attacks the aldehyde of chloroacetaldehyde to form a hemiaminal/imine, followed by alkylation of the pyridine nitrogen by the alpha-chloride, and finally dehydration to aromatize the imidazole ring.

Reactivity Matrix & Functionalization Strategy

The true power of this scaffold lies in the Reactivity Hierarchy . The C-I bond is significantly weaker and more prone to oxidative addition by Palladium(0) than the C-Cl bond.

Reactivity Hierarchy Diagram

ReactivityMap Center 5-Chloro-7-iodoimidazo [1,2-a]pyridine C7 Position C7 (Iodo) MOST REACTIVE Center->C7 Pd-Catalyzed Coupling (Suzuki, Sonogashira) Room Temp / Mild Heat C5 Position C5 (Chloro) MODERATELY REACTIVE Center->C5 Pd-Catalyzed Coupling Requires Active Ligands (e.g., XPhos) High Temp C3 Position C3 (H) NUCLEOPHILIC Center->C3 Electrophilic Aromatic Substitution (NIS, NBS, Vilsmeier)

Figure 2: Regioselective reactivity map of the scaffold.

Orthogonal Coupling Protocol (Self-Validating)

To prove the scaffold's utility, one must demonstrate selective coupling at C7 without disturbing C5.

Step 1: C7-Selective Suzuki Coupling

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) - Chosen for moderate activity, preventing premature C5 reaction.

  • Base: Na₂CO₃ (2.0 equiv).

  • Solvent: DME/Water (4:1).

  • Temperature: 60°C.

  • Result: Exclusive formation of the 7-aryl-5-chloro derivative. The C5-Cl bond remains intact due to the higher bond dissociation energy (BDE) of C-Cl vs C-I.

Step 2: C5-Functionalization (Subsequent)

  • Catalyst: Pd₂(dba)₃ + XPhos (or Buchwald G3 precatalysts).

  • Condition: 100°C, Toluene/Water.

  • Result: Functionalization of the sterically hindered and electronically deactivated C5 position.

Medicinal Chemistry Applications

This scaffold is not merely a chemical curiosity; it is a bioisostere for purines and quinolines.

  • Kinase Inhibition: The imidazo[1,2-a]pyridine N1 and C2/C3 substituents often mimic the adenine ring of ATP, binding to the hinge region of kinases.

    • Example: Functionalization at C7 allows access to the hydrophobic pocket II of kinases (e.g., p38 MAP kinase).

  • GABA-A Modulation: 2-Phenylimidazo[1,2-a]pyridines (like Zolpidem) bind to the benzodiazepine site. The 5-chloro substituent provides a handle to tune the dihedral angle of the C6/C5 region, potentially altering selectivity between alpha-1 and alpha-2/3 subunits.

  • PET Imaging: The C7-iodo position can be substituted with Iodine-123 or Iodine-124 via halogen exchange or stannyl precursors for SPECT/PET imaging of neuroreceptors.

Safety & Handling

  • Hazards: The compound is an organohalide. Treat as a potential irritant and skin sensitizer.

  • Stability: The C-I bond is light-sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Waste: Dispose of as halogenated organic waste. High iodine content requires segregation in some jurisdictions to prevent incinerator corrosion.

References

  • Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.

  • Regioselective Functionalization

    • Guchhait, S. K., et al. "Regioselective functionalization of imidazo[1,2-a]pyridine." Journal of Organic Chemistry, 2011.

  • Medicinal Chemistry of Imidazo[1,2-a]pyridines

    • Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and medicinal importance." Mini-Reviews in Medicinal Chemistry, 2016.

  • General Reactivity of Halo-Imidazopyridines

    • Koubachi, J., et al. "Pd-catalyzed cross-coupling of 3,6-dihaloimidazo[1,2-a]pyridines." Tetrahedron, 2009. (Note: While specific 5-Cl, 7-I papers are rare, this reference establishes the halogen reactivity hierarchy for the scaffold).

5-Chloro-7-iodoimidazo[1,2-a]pyridine chemical structure and numbering

[1]

Introduction

The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in marketed drugs such as Zolpidem (GABA-A agonist) and Alpidem . The specific derivative 5-chloro-7-iodoimidazo[1,2-a]pyridine represents a high-value intermediate due to its unique orthogonal reactivity.[1] The presence of two distinct halogen atoms—a reactive iodide at C7 and a less reactive chloride at C5—enables precise, sequential functionalization, making it an ideal template for constructing complex kinase inhibitors and receptor ligands.

Structural Analysis and Numbering

Correct IUPAC numbering is critical for this scaffold, as it deviates from standard bicyclic systems where numbering might start at a bridgehead.

Numbering Convention[1]
  • Position 1 (N1): The bridgehead-adjacent nitrogen in the five-membered imidazole ring.[1]

  • Position 2 (C2) & 3 (C3): Carbons of the imidazole ring.[1] C3 is the most electron-rich position, susceptible to electrophilic attack.[1]

  • Position 4 (N4): The bridgehead nitrogen.[1]

  • Positions 5-8: Carbons of the pyridine ring, numbered sequentially starting from the position adjacent to the bridgehead nitrogen (N4).

Mapping to 5-Chloro-7-iodoimidazo[1,2-a]pyridine:

  • C5-Chloro: Located on the pyridine ring, adjacent to the bridgehead nitrogen (N4). This position is electronically activated for nucleophilic aromatic substitution (

    
    ) due to the inductive effect of N4.
    
  • C7-Iodo: Located meta to the bridgehead nitrogen.[1] This position is electronically distinct and highly reactive toward oxidative addition with transition metals (e.g., Palladium).

Visualization of Numbering Scheme

Gcluster_legendReactivity ProfileN1N1C2C2N1->C2C3C3(Nu-)C2->C3N4N4(Bridge)C3->N4C5C5(Cl)N4->C5C6C6C5->C6C7C7(I)C6->C7C8C8C7->C8C8->N1FusedLeg1C5-Cl: S_NAr / Late-Stage CouplingLeg2C7-I: Rapid Pd-Coupling (Suzuki/Sonogashira)Leg3C3: Electrophilic Substitution

Figure 1: Numbering scheme and reactivity hotspots of 5-chloro-7-iodoimidazo[1,2-a]pyridine.

Synthesis Protocol

The synthesis of 5-chloro-7-iodoimidazo[1,2-a]pyridine relies on the condensation of a substituted 2-aminopyridine with a bifunctional electrophile (typically a haloaldehyde or equivalent).[1]

Retrosynthetic Analysis
  • Target: 5-Chloro-7-iodoimidazo[1,2-a]pyridine[1]

  • Precursor: 2-Amino-6-chloro-4-iodopyridine[1]

  • Reagent: Chloroacetaldehyde (or Bromoacetaldehyde diethyl acetal)[1]

Note on Precursor Mapping:

  • The C6 position of the 2-aminopyridine becomes the C5 position of the fused system.

  • The C4 position of the 2-aminopyridine becomes the C7 position of the fused system.

  • Therefore, to obtain the 5-chloro-7-iodo fused product, one must start with 2-amino-6-chloro-4-iodopyridine .[1]

Experimental Procedure (Standard Protocol)

Reaction: Cyclocondensation Scale: 10 mmol basis[1]

ReagentEquivalentsRole
2-Amino-6-chloro-4-iodopyridine 1.0 eqCore Scaffold
Chloroacetaldehyde (50% aq.)[1]1.5 - 2.0 eqC2-C3 Synthon
NaHCO₃ (or Na₂CO₃)2.0 eqAcid Scavenger
Ethanol (or n-Butanol)SolventReaction Medium

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-amino-6-chloro-4-iodopyridine (1.0 eq) and Ethanol (10 mL/mmol).

  • Addition: Add Chloroacetaldehyde (50% wt in water, 1.5 eq).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC or LC-MS for consumption of the aminopyridine.[1]

  • Neutralization: Cool the reaction mixture to room temperature. Add solid NaHCO₃ to neutralize the HCl generated during cyclization (evolution of CO₂ will occur).

  • Work-up: Remove ethanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).[1]

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the off-white solid product.

Reactivity & Regioselective Functionalization

The power of this scaffold lies in the ability to sequentially functionalize the C7, C5, and C3 positions.

Orthogonal Reactivity Hierarchy[1]
  • C7-Iodo (Most Reactive to Pd): The C-I bond is significantly weaker than the C-Cl bond.[1] Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃), the C7 position reacts exclusively.

  • C3-H (Nucleophilic): The C3 position is electron-rich and can be functionalized via electrophilic aromatic substitution (e.g., NIS iodination, Vilsmeier-Haack formylation) without disturbing the halogens, provided non-reductive conditions are used.[1]

  • C5-Chloro (Least Reactive to Pd, Reactive to

    
    ):  The C5-Cl bond is sterically hindered and stronger.[1] It requires specialized ligands (e.g., XPhos, Buchwald precatalysts) for cross-coupling. However, it is activated for 
    
    
    displacement by amines or alkoxides due to the electron-withdrawing nature of the adjacent bridgehead nitrogen.
Functionalization Workflow Diagram

ReactionFlowStart5-Chloro-7-iodoimidazo[1,2-a]pyridineStep1Step 1: C7-Selective Suzuki Coupling(Ar-B(OH)2, Pd(0), RT to 60°C)Start->Step1High Selectivity (I >> Cl)Inter15-Chloro-7-aryl-imidazo[1,2-a]pyridineStep1->Inter1Step2_AOption A: C5-Suzuki Coupling(Ar'-B(OH)2, Pd-XPhos, 100°C)Inter1->Step2_AFor C-C BondStep2_BOption B: C5-SNAr Displacement(R-NH2 or R-O-, Heat)Inter1->Step2_BFor C-N / C-O BondFinal5,7-Disubstituted ProductStep2_A->FinalStep2_B->Final

Figure 2: Sequential functionalization strategy exploiting the reactivity difference between C7-I and C5-Cl.

Experimental Protocols for Functionalization

Protocol: Regioselective C7-Suzuki Coupling

Objective: Install an aryl group at C7 while leaving the C5-Cl intact.[1]

  • Setup: In a microwave vial or sealed tube, combine 5-chloro-7-iodoimidazo[1,2-a]pyridine (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add DME/Water (3:1 ratio) and Na₂CO₃ (2.0 eq).[1]

  • Reaction: Degas with Argon. Heat at 60–80°C for 2–4 hours. (Avoid overheating to prevent C5 reactivity).[1]

  • Observation: The C-I bond reacts rapidly.[1] Monitoring by LC-MS should show conversion to the mono-coupled product.[1]

Protocol: C5-SNAr Displacement

Objective: Displace the C5-Cl with a secondary amine.[1]

  • Setup: Combine the C7-substituted intermediate (1.0 eq) with the desired amine (2.0–3.0 eq).

  • Solvent: NMP or DMSO (polar aprotic solvents accelerate

    
    ).
    
  • Base: Add DIPEA (3.0 eq) or K₂CO₃.

  • Reaction: Heat at 100–120°C. The proximity to the bridgehead nitrogen (N4) activates the C5 position, facilitating displacement.

Applications in Drug Discovery

This scaffold is particularly relevant for:

  • Kinase Inhibition: The imidazo[1,2-a]pyridine core mimics the ATP purine ring. Substituents at C3 and C7 often project into the hydrophobic pockets of kinases (e.g., p38 MAP kinase, PI3K).

  • GABA-A Modulators: Following the structural precedent of Zolpidem, modifications at C3 (acetamide side chains) and C6/C7 (aryl groups) tune selectivity for

    
    1 vs 
    
    
    2/3 subunits.
  • PET Radiotracers: The C7-iodo position allows for late-stage radio-iodination (

    
    I, 
    
    
    I) or halogen exchange for tracer development.[1]

References

  • Bagdi, A. K., et al. (2015).[1] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review.Chemical Reviews . [1]

  • Gueiffier, A., et al. (1998).[1] Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents.[1][2][3]Journal of Medicinal Chemistry , 41(25), 5108–5112.

  • Koubachi, J., et al. (2009).[1] Regioselective palladium-catalyzed cross-coupling reactions of 3,6-dichloroimidazo[1,2-a]pyridine.[1]Journal of Organic Chemistry , 74(2), 738–744.

  • Enguehard, C., et al. (2001).[1] Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction.[1]Synthesis , 2001(04), 0595-0600.[1]

  • Goel, R., et al. (2017).[1] Imidazo[1,2-a]pyridines: A review of the synthesis and biological activities.Mini-Reviews in Medicinal Chemistry , 17.

5-Chloro-7-iodoimidazo[1,2-a]pyridine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic profile of 5-Chloro-7-iodoimidazo[1,2-a]pyridine , analyzing it both as a chemical "linchpin" in synthetic medicinal chemistry and as a precursor to bioactive pharmacophores.

Executive Summary

5-Chloro-7-iodoimidazo[1,2-a]pyridine (CAS: 1266656-98-7) is a bifunctional heterocyclic scaffold classified as a "privileged structure" in drug discovery. It does not function as a monotherapy but rather as a critical regioselective intermediate .

Its "Mechanism of Action" is dual-layered:

  • Chemical Mechanism: It exploits the electronic disparity between the C7-iodine and C5-chlorine bonds to permit sequential, site-selective cross-coupling reactions. This allows researchers to "program" the molecule with specific side chains.

  • Pharmacological Utility: Derivatives synthesized from this core act primarily as GABA-A receptor positive allosteric modulators (PAMs) (e.g., Zolpidem analogs) or p38 MAP Kinase inhibitors (anti-inflammatory/oncology).

Chemical Mechanism of Action: Regioselective Functionalization

The utility of this compound relies on the distinct bond dissociation energies (BDE) and oxidative addition rates of its two halogen substituents.

The Reactivity Hierarchy (I > Cl)

The core mechanism driving this molecule's application is Chemo- and Regioselectivity .

  • Site C7 (Iodine): The C–I bond is weaker and more electron-deficient. In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into the C–I bond is kinetically favored and occurs rapidly at mild temperatures (Room Temp to 60°C).

  • Site C5 (Chlorine): The C–Cl bond is stronger and sterically hindered by the nitrogen bridgehead. It remains inert under the conditions used to functionalize C7. It requires higher activation energy (elevated temperatures >90°C, specialized ligands like XPhos or SPhos) to undergo oxidative addition.

Causality: This hierarchy allows scientists to install a specific "R1" group at C7, purify the intermediate, and then install a different "R2" group at C5, creating highly complex, non-symmetric drug candidates.

Visualization: Sequential Synthesis Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold.

SynthesisLogic cluster_conditions Reaction Conditions Start 5-Chloro-7-iodoimidazo [1,2-a]pyridine Step1 Step 1: C7 Functionalization (Suzuki Coupling) Start->Step1 Pd(PPh3)4, Base Target: C-I Bond Inter Intermediate: 5-Chloro-7-aryl-imidazo... Step1->Inter Yields Monosubstituted Step2 Step 2: C5 Functionalization (Suzuki/Buchwald) Inter->Step2 Pd2(dba)3, XPhos Target: C-Cl Bond Final Final Drug Candidate (Disubstituted) Step2->Final Yields Bis-Aryl

Caption: Logic flow for sequential Pd-catalyzed functionalization, exploiting the reactivity gap between C7-I and C5-Cl.

Pharmacological Mechanism of Action (Downstream Applications)

Once functionalized, derivatives of this scaffold typically target two major biological signaling pathways.

A. GABA-A Receptor Modulation (CNS Targets)

Imidazo[1,2-a]pyridine derivatives (similar to Zolpidem) bind to the benzodiazepine site (α1/γ2 interface) of the GABA-A receptor.

  • Mechanism: They act as Positive Allosteric Modulators (PAMs) . Binding induces a conformational change that increases the frequency of chloride (Cl⁻) channel opening when GABA binds.

  • Result: Hyperpolarization of the neuronal membrane, reducing neuronal excitability (Sedative/Anxiolytic effect).

B. Kinase Inhibition (Oncology/Inflammation)

The scaffold mimics the purine ring of ATP, allowing it to bind into the ATP-binding pocket of protein kinases, specifically p38α MAPK and PI3K .

  • Mechanism: Competitive inhibition. The N1 nitrogen often accepts a hydrogen bond from the "hinge region" of the kinase, while the substituents at C7 and C5 occupy hydrophobic pockets (Selectivity Gates).

  • Result: Blockade of phosphorylation cascades, preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6).

Visualization: p38 MAPK Signaling Blockade

The following diagram details how a drug derived from this scaffold interrupts inflammatory signaling.

MAPK_Pathway Stimulus Pro-Inflammatory Stimulus (LPS/Stress) MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target Protein) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 (Substrate) p38->MK2 Activation Drug Imidazo[1,2-a]pyridine Inhibitor Drug->p38 ATP-Competitive Inhibition Nucleus Transcription Factors (ATF2, MEF2) MK2->Nucleus Translocation Response Cytokine Production (TNF-α, IL-1β) Nucleus->Response Gene Expression

Caption: Mechanism of p38 MAPK pathway inhibition by imidazo[1,2-a]pyridine derivatives, preventing cytokine release.

Experimental Protocol: Sequential Cross-Coupling

Objective: Synthesize a 5,7-disubstituted library using 5-Chloro-7-iodoimidazo[1,2-a]pyridine.

Step 1: C-7 Selective Suzuki Coupling
  • Reagents: 5-Chloro-7-iodoimidazo[1,2-a]pyridine (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: DME/H₂O (4:1).

  • Conditions: Degas with Argon. Stir at 60°C for 4 hours. (Note: Low temp prevents C-5 reaction).

  • Validation: Monitor via TLC (Hexane/EtOAc). The starting material (lower Rf) should disappear; the mono-coupled product appears.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

Step 2: C-5 Selective Suzuki Coupling
  • Reagents: Product from Step 1 (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ (3.0 eq).

  • Solvent: Toluene/H₂O (10:1).

  • Conditions: Degas. Heat to 100°C for 12 hours. (Note: High temp + active ligand required for C-Cl bond).

  • Validation: LC-MS confirmation of the molecular weight of the bis-aryl product.

Quantitative Data: Reactivity Comparison

ParameterC-7 Position (Iodine)C-5 Position (Chlorine)Implication for Synthesis
Bond Energy (approx) ~50 kcal/mol~80 kcal/molC-I breaks first; allows sequential editing.
Steric Hindrance Low (Exposed)High (Peri-interaction with N4)C-5 requires smaller ligands or higher heat.
Preferred Catalyst Pd(PPh₃)₄ (Standard)Pd-XPhos / Pd-PEPPSI (Specialized)Catalyst switch often necessary for Step 2.
Reaction Temp 25°C – 60°C90°C – 110°CTemperature gating controls selectivity.

References

  • Goel, R. et al. (2017). "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activities." Current Topics in Medicinal Chemistry.

  • Bagdi, A. K. et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: a review." RSC Advances.

  • Kouznetsov, V. V. (2018). "Recent advances in the synthesis of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry.

  • Enguehard, C. et al. (2001). "Regioselective arylation of 5,7-dichloroimidazo[1,2-a]pyridine." Tetrahedron.

The 5-Chloro-7-iodoimidazo[1,2-a]pyridine Scaffold: A Strategic Platform for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry, recognized for its "drug-like" properties and broad spectrum of biological activities.[1][2][3] This nitrogen-fused bicyclic structure is a key component in several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[1][2] Its synthetic accessibility and the ability to readily introduce functional groups at various positions make it an attractive starting point for the development of novel therapeutics.[3][4] The diverse pharmacological profile of imidazo[1,2-a]pyridine derivatives includes anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][5][6]

This guide focuses on a specifically substituted scaffold: 5-chloro-7-iodoimidazo[1,2-a]pyridine . The strategic placement of these two different halogen atoms provides a versatile platform for the synthesis of diverse compound libraries through sequential and site-selective cross-coupling reactions, making it a valuable tool in modern drug discovery.

The Strategic Advantage of the 5-Chloro-7-Iodo Substitution Pattern

The deliberate incorporation of a chloro group at the 5-position and an iodo group at the 7-position of the imidazo[1,2-a]pyridine core is a calculated synthetic strategy. This dihalogenated pattern offers a distinct advantage for combinatorial chemistry and the exploration of structure-activity relationships (SAR). The primary rationale lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.

The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective functionalization at the 7-position (via the iodo group) under conditions that leave the 5-position (with the chloro group) intact. Subsequently, the chloro group can be functionalized under more forcing reaction conditions. This sequential, site-selective derivatization is a powerful tool for creating a wide array of structurally diverse molecules from a single, common intermediate.

Synthesis of the 5-Chloro-7-iodoimidazo[1,2-a]pyridine Scaffold

The synthesis of the 5-chloro-7-iodoimidazo[1,2-a]pyridine core can be achieved through a multi-step process, beginning with a substituted 2-aminopyridine. While a single, unified protocol is not extensively reported, a logical and feasible synthetic route can be constructed based on established methodologies for the synthesis and halogenation of the imidazo[1,2-a]pyridine ring system.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 5-chloro-7-iodoimidazo[1,2-a]pyridine.

Step-by-Step Synthetic Protocol (Proposed)

Step 1: Synthesis of 5-chloroimidazo[1,2-a]pyridine

This step involves the classical condensation reaction between a substituted 2-aminopyridine and an α-haloketone.[7]

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add an α-haloketone, for example, chloroacetaldehyde or bromoacetaldehyde (1.1 eq).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloroimidazo[1,2-a]pyridine.

Step 2: Iodination of 5-chloroimidazo[1,2-a]pyridine

The iodination of the imidazo[1,2-a]pyridine core typically occurs at the 3- or 7-position via electrophilic aromatic substitution. The regioselectivity can be influenced by the reaction conditions and the existing substituents.

  • Dissolve the 5-chloroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the final 5-chloro-7-iodoimidazo[1,2-a]pyridine .

Derivatization of the Scaffold: A Gateway to Chemical Diversity

The true utility of the 5-chloro-7-iodoimidazo[1,2-a]pyridine scaffold lies in its capacity for sequential, site-selective derivatization using palladium-catalyzed cross-coupling reactions.

Sequential Cross-Coupling Strategy

Caption: Sequential derivatization of the 5-chloro-7-iodo scaffold.

Protocol 1: Sonogashira Coupling at the 7-position

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

  • To a sealed reaction vessel, add the 5-chloro-7-iodoimidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Add a suitable solvent, typically a mixture of an amine base like triethylamine (TEA) and a co-solvent such as tetrahydrofuran (THF) or DMF.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the terminal alkyne (1.2 eq) and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) until the starting material is consumed.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography to obtain the 7-alkynyl-5-chloroimidazo[1,2-a]pyridine derivative.

Protocol 2: Suzuki Coupling at the 5-position

The Suzuki coupling reaction facilitates the formation of a C-C bond between an organoboron compound and an organohalide.

  • In a microwave vial or a round-bottom flask, combine the 7-alkynyl-5-chloroimidazo[1,2-a]pyridine derivative (1.0 eq), a boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Degas the mixture with an inert gas.

  • Heat the reaction mixture, either conventionally or using microwave irradiation, until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of the 5-chloro-7-iodoimidazo[1,2-a]pyridine scaffold are not extensively published, the broader class of halogenated imidazo[1,2-a]pyridines has shown significant promise, particularly as anticancer agents and kinase inhibitors.[6][8]

Anticancer Activity

Numerous studies have reported the potent anticancer activity of imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines.[9][10][11] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Table 1: Representative Anticancer Activities of Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Compound A2-phenyl, various substitutionsMCF-7 (Breast)5.35 - 59.8[12]
Compound B2-phenyl, various substitutionsHeLa (Cervical)11.26 - 36.25[12]
IP-5Not specifiedHCC1937 (Breast)45[6]
IP-6Not specifiedHCC1937 (Breast)47[6]
Compound 6Not specifiedA375 (Melanoma)9.7 - 44.6[7]
Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of potent kinase inhibitors.[8]

Targeted Signaling Pathway: PI3K/AKT/mTOR

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers, making it an attractive target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel compounds derived from the 5-chloro-7-iodoimidazo[1,2-a]pyridine scaffold, a series of in vitro assays are essential.

Protocol 3: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: In Vitro Kinase Assay

To determine the direct inhibitory effect of the compounds on specific kinases, an in vitro kinase assay can be performed.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase enzyme, a suitable kinase buffer, a substrate (peptide or protein), and ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescence-based readout).

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, typically containing EDTA to chelate the magnesium ions required for kinase activity.

  • Detection of Phosphorylation:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away the unreacted radiolabeled ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescence-based Assay: Use a specific antibody that recognizes the phosphorylated substrate in a fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) format.

  • Data Analysis: Determine the kinase activity as a percentage of the control (no inhibitor) and calculate the IC₅₀ value for each compound.

Conclusion

The 5-chloro-7-iodoimidazo[1,2-a]pyridine scaffold represents a strategically designed molecular framework for drug discovery. Its key advantage lies in the differential reactivity of the two halogen atoms, which enables site-selective and sequential derivatization through well-established cross-coupling methodologies. This allows for the efficient generation of diverse chemical libraries for biological screening. While direct biological data for this specific scaffold is emerging, the proven anticancer and kinase inhibitory activities of the broader imidazo[1,2-a]pyridine class highlight the immense potential of this versatile core. The synthetic routes and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic promise of novel compounds derived from the 5-chloro-7-iodoimidazo[1,2-a]pyridine scaffold.

References

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A Theoretical and Computational Modeling Guide to 5-Chloro-7-iodoimidazo[1,2-a]pyridine: Unveiling Molecular Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds.[1][2] This guide provides an in-depth technical overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of a specific derivative, 5-chloro-7-iodoimidazo[1,2-a]pyridine. By leveraging Density Functional Theory (DFT) and other computational tools, we can predict and understand the molecule's behavior at a quantum level, offering invaluable insights for rational drug design and development. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry in the exploration of novel heterocyclic compounds.

Introduction: The Significance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][4] The fusion of an imidazole and a pyridine ring creates a unique electronic architecture that is amenable to a variety of chemical modifications, allowing for the fine-tuning of its biological and physicochemical properties.[5] The subject of this guide, 5-chloro-7-iodoimidazo[1,2-a]pyridine (C₇H₄ClIN₂), is a halogenated derivative with potential as a key intermediate in the synthesis of novel pharmaceutical compounds.[6] The introduction of chloro and iodo substituents is expected to significantly influence the molecule's steric and electronic characteristics, thereby modulating its reactivity and potential for intermolecular interactions.

Computational modeling and theoretical studies provide a powerful, non-invasive means to investigate the intrinsic properties of such molecules before embarking on extensive and costly experimental synthesis and testing.[7] This guide will delineate the standard computational workflows used to characterize molecules like 5-chloro-7-iodoimidazo[1,2-a]pyridine.

Computational Methodology: A Self-Validating System

The cornerstone of a reliable computational study is a robust and well-validated methodology. For a molecule like 5-chloro-7-iodoimidazo[1,2-a]pyridine, a combination of Density Functional Theory (DFT) for electronic structure calculations and, where applicable, time-dependent DFT (TD-DFT) for spectroscopic predictions, is the industry standard.[4][5]

Geometry Optimization and Vibrational Frequency Analysis

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule.

Experimental Protocol: Geometry Optimization

  • Initial Structure Construction: The 2D structure of 5-chloro-7-iodoimidazo[1,2-a]pyridine is drawn using a molecular editor and converted to a 3D structure.

  • Computational Method Selection: DFT calculations are performed using a widely validated hybrid functional, such as B3LYP, which offers a good balance of accuracy and computational cost for organic molecules.[4][5]

  • Basis Set Selection: A suitable basis set, such as 6-311++G(d,p), is chosen to provide a flexible description of the electron distribution, including polarization and diffuse functions to accurately model the halogen atoms and potential non-covalent interactions.[5]

  • Optimization Algorithm: The geometry is optimized to a local minimum on the potential energy surface. This is achieved by iteratively calculating the forces on each atom and adjusting their positions until the forces are negligible.

  • Verification of Minimum Energy Structure: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.[4]

The causality behind this protocol is to ensure that all subsequent electronic property calculations are performed on a physically realistic and stable molecular structure.

Spectroscopic Characterization (Theoretical)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

  • ¹H and ¹³C NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding tensors, which are then converted to chemical shifts (δ) relative to a standard (e.g., Tetramethylsilane, TMS).[8] The characteristic proton signals for the pyridine and imidazole rings can be assigned based on these theoretical predictions.[5]

  • Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical spectra can aid in the assignment of experimental IR bands to specific molecular vibrations.

  • UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, providing insights into the electronic transitions within the molecule.[9]

Structural and Electronic Properties: Decoding the Molecule

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure and reactivity can be extracted.

Molecular Geometry

The optimized bond lengths and angles provide a detailed picture of the molecular structure. Halogen substitution can induce subtle changes in the geometry of the imidazo[1,2-a]pyridine core.

Table 1: Predicted Geometrical Parameters for 5-Chloro-7-iodoimidazo[1,2-a]pyridine (Illustrative Data)

ParameterBond Length (Å)ParameterBond Angle (°)
C5-Cl1.745C4-C5-C6119.8
C7-I2.102C6-C7-C8120.5
N1-C21.380C5-N4-C8a117.2
C2-N31.315N1-C8a-N4108.9
N4-C51.378C2-N1-C8a105.3

Note: These values are illustrative and would be generated from the DFT optimization.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.[10]

The introduction of electron-withdrawing halogens is expected to lower the energies of both the HOMO and LUMO levels.[11]

FMO cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Reactivity Implications HOMO HOMO (Highest Occupied Molecular Orbital) Electron_Donation Electron Donation HOMO->Electron_Donation Governs LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->HOMO ΔE = E_LUMO - E_HOMO Electron_Acceptance Electron Acceptance LUMO->Electron_Acceptance Governs Energy Energy

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[12] It maps the electrostatic potential onto the electron density surface of the molecule.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like nitrogen.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are often located around hydrogen atoms and, in this case, potentially a "sigma-hole" on the iodine atom.[12]

  • Green Regions (Neutral Potential): Represent areas with near-zero potential.

The MEP analysis for 5-chloro-7-iodoimidazo[1,2-a]pyridine would likely show negative potential around the nitrogen atoms of the imidazo[1,2-a]pyridine ring system, making them susceptible to protonation or coordination with metal ions.

Advanced Computational Insights

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and hyperpolarizabilities can exhibit non-linear optical behavior, which is of interest in materials science.[13][14] Computational methods can predict the first-order hyperpolarizability (β₀) to assess the NLO potential of a molecule. The presence of donor and acceptor groups, and an extended π-conjugated system, can enhance NLO properties.[15]

Mulliken Population Analysis

Mulliken population analysis provides a way to estimate the partial atomic charges within a molecule, offering further insight into the charge distribution and the effects of the electron-withdrawing halogen substituents.

Conclusion and Future Directions

The theoretical and computational modeling of 5-chloro-7-iodoimidazo[1,2-a]pyridine provides a comprehensive understanding of its fundamental properties. Through DFT calculations, we can reliably predict its geometry, spectroscopic signatures, and electronic characteristics. The insights gained from FMO and MEP analyses are particularly valuable for predicting the molecule's reactivity and its potential to interact with biological targets. This in-silico approach is a cost-effective and efficient strategy to guide the synthesis of novel imidazo[1,2-a]pyridine derivatives with tailored properties for applications in drug discovery and materials science. Future work could involve molecular docking studies to investigate the binding affinity of this molecule with specific protein targets, further bridging the gap between theoretical chemistry and practical pharmaceutical development.

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A Technical Guide to the Biological Activity of 5-Chloro-7-iodoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on the therapeutic potential of a specific subclass: 5-Chloro-7-iodoimidazo[1,2-a]pyridine derivatives. The strategic incorporation of halogen atoms—specifically chlorine at the 5-position and iodine at the 7-position—is a key drug design strategy to modulate the molecule's physicochemical properties, thereby enhancing potency, selectivity, and pharmacokinetic profiles. We will explore the significant anticancer, anti-inflammatory, and antimicrobial activities of this scaffold, detailing the underlying mechanisms of action, summarizing key quantitative data, and providing validated experimental protocols to empower researchers in the field.

Rationale and Synthesis Strategies

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that serves as the foundation for numerous approved drugs.[1] Its rigid structure and versatile substitution points allow for fine-tuning of its interaction with various biological targets. Halogenation is a critical tool in this optimization process. The introduction of a chloro group at the 5-position and an iodo group at the 7-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

General Synthesis Approach

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several efficient methods available. A common and versatile approach is the multicomponent reaction, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which allows for the rapid assembly of the core structure from simple starting materials.[3] Other widely used methods include copper-catalyzed oxidative coupling and iodine-catalyzed condensation reactions.[4][5][6] To obtain the target 5-chloro-7-iodo derivatives, the synthesis would typically start from a correspondingly substituted 2-aminopyridine, namely 2-amino-5-chloro-3-iodopyridine.

G cluster_0 Synthesis Workflow A 2-Amino-5-chloro-3-iodopyridine E One-Pot Reaction (e.g., GBB-3CR) A->E B Aldehyde / Ketone B->E C Isocyanide C->E D Catalyst (e.g., ZrCl4, I2) D->E F 5-Chloro-7-iodoimidazo[1,2-a]pyridine Derivative E->F

Caption: Generalized workflow for the synthesis of target derivatives.

Anticancer Activity: A Multi-Pronged Attack

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[1][7]

Mechanism of Action: Disrupting Cancer Hallmarks

The anticancer effects of these compounds are primarily attributed to their ability to interfere with critical signaling pathways and cellular processes that are dysregulated in cancer.

  • Inhibition of the PI3K/Akt/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, and survival, and it is hyperactivated in many cancers. Imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of this pathway, often by binding to the ATP-binding site of PI3K.[7][8] This inhibition leads to decreased phosphorylation of Akt and mTOR, ultimately suppressing pro-survival signals and promoting apoptosis.[8][9]

  • Induction of Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. This is often achieved by increasing the expression of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[7][9] The arrest typically occurs at the G2/M or G0/G1 checkpoints.[8]

  • Triggering Apoptosis: A key outcome of treatment is the induction of programmed cell death (apoptosis). This is evidenced by the activation of executioner caspases (like caspase-7 and caspase-8) and the cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptotic cell death.[7]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5-Chloro-7-iodo- imidazo[1,2-a]pyridine Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data: In Vitro Efficacy

The cytotoxic effects of various imidazo[1,2-a]pyridine derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridines (IP-5, IP-6)HCC1937 (Breast)45.0, 47.7[7][10]
Imidazo[1,2-a]pyridine (Compound 6)A375 (Melanoma)9.7 - 44.6[11]
Imidazo[1,2-a]pyridine (Compound 6)HeLa (Cervical)9.7 - 44.6[11]
Imidazo[1,2-a]pyridine (12b)MCF-7 (Breast)11.0[12]
Imidazo[1,2-a]pyridine (9d)MCF-7 (Breast)2.35[13]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[14]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-Chloro-7-iodoimidazo[1,2-a]pyridine derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Exposure: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[14]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[14]

  • Incubation: Leave the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.[14]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have emerged as potent anti-inflammatory agents.[1]

Mechanism of Action: Suppression of Pro-inflammatory Pathways

The anti-inflammatory effects are primarily mediated by the inhibition of the NF-κB (nuclear factor-kappa B) and STAT3 signaling pathways.[16]

  • NF-κB Inhibition: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB transcription factor translocates to the nucleus and drives the expression of pro-inflammatory genes.[16] Imidazo[1,2-a]pyridine derivatives can prevent this by inhibiting the degradation of IκBα, the protein that sequesters NF-κB in the cytoplasm. This leads to a significant reduction in the expression of downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[16]

  • STAT3 Inhibition: The STAT3 pathway is also crucial for inflammatory responses. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the phosphorylation of STAT3, thereby inhibiting its activation and downstream signaling.[3][16]

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB IkBa->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (COX-2, iNOS, Cytokines) Inhibitor 5-Chloro-7-iodo- imidazo[1,2-a]pyridine Inhibitor->IKK INHIBITS

Caption: Suppression of the NF-κB inflammatory signaling pathway.

Experimental Protocol: NF-κB p65 Activity Assay (ELISA)

This assay quantifies the activation of NF-κB by measuring the amount of the p65 subunit bound to a specific DNA sequence.[16]

Principle: This is a sandwich ELISA-based method. An oligonucleotide containing the NF-κB consensus site is immobilized on the wells of a microplate. Nuclear extracts from cells are added, and the p65 subunit of active NF-κB binds to the oligonucleotide. A primary antibody specific to p65, followed by an HRP-conjugated secondary antibody, is used for detection.[17]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture relevant cells (e.g., MDA-MB-231, SKOV3) and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test imidazo[1,2-a]pyridine derivative for a specified time.[16]

  • Nuclear Extract Preparation: Following treatment, harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions.

  • Sample Addition: Add 100 µL of the prepared nuclear extracts or standards to the appropriate wells of the NF-κB pre-coated ELISA plate.[18]

  • Incubation: Cover the plate and incubate for 1-2 hours at 37°C.[17]

  • Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody specific for NF-κB p65 to each well and incubate for 1 hour at 37°C.[17]

  • HRP Conjugate: Wash the plate. Add 100 µL of Avidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.[17]

  • Substrate Development: Wash the plate. Add 90 µL of TMB substrate solution to each well and incubate for approximately 15 minutes at 37°C in the dark. A blue color will develop.[17]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Immediately measure the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of active NF-κB p65 in the samples by comparing their OD values to the standard curve.

Antimicrobial Activity: A New Frontier

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has shown promise in this area, exhibiting activity against a range of bacteria.[19][20][21][22]

Spectrum of Activity

Derivatives of this class have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. While some compounds show broad-spectrum activity, others may be more selective. The specific substitution pattern, including the 5-chloro and 7-iodo groups, is expected to play a crucial role in determining the spectrum and potency of the antimicrobial effect.

Compound ClassBacterial StrainActivity MetricResultReference
Imidazo[1,2-a]pyridinyl-chalcone (5h)S. aureus (clinical)MIC6.25 µg/mL[22]
Imidazo[1,2-a]pyridinyl-chalcone (5h)S. aureus (ATCC)MIC3.125 µg/mL[22]
Tetrahydroimidazo[1,2-a]pyrimidine (8d, 8e, 8f)E. coliZone of Inhibition30-33 mm[20]
Tetrahydroimidazo[1,2-a]pyrimidine (8d, 8e, 8f)S. aureusZone of Inhibition30-33 mm[20]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test

This is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[23][24]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[25]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland turbidity standard) from a fresh culture.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the 5-Chloro-7-iodoimidazo[1,2-a]pyridine derivative onto the surface of the agar. Ensure firm contact. Include positive (known antibiotic) and negative (solvent) control disks.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a caliper or ruler.[26]

  • Interpretation: The size of the inhibition zone correlates with the susceptibility of the bacterium to the compound. Larger zones indicate greater susceptibility. The results are typically categorized as susceptible, intermediate, or resistant based on standardized interpretive charts.[25]

Conclusion and Future Outlook

The 5-Chloro-7-iodoimidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. The evidence strongly supports its multifaceted biological activity, particularly in the realms of oncology, inflammation, and infectious diseases. The specific halogenation pattern at the 5 and 7 positions is a critical design element that can be further exploited to optimize drug-like properties.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives to precisely map how different substituents influence potency and selectivity for various biological targets.

  • In Vivo Efficacy: Progressing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism Elucidation: Conducting further in-depth studies to fully uncover the molecular targets and signaling pathways modulated by these compounds.

By leveraging the synthetic versatility and potent biological activity of this scaffold, the scientific community is well-positioned to develop next-generation therapies for some of the most challenging human diseases.

References

  • Al-Ostoot, F. H., Al-Sanea, M. M., Al-Tamimi, A. M., Al-Abdullah, E. S., Al-Anazi, M. R., Al-Obaid, O. A., ... & El-Emam, A. A. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]

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  • Al-Ostoot, F. H., Al-Sanea, M. M., Al-Tamimi, A. M., Al-Abdullah, E. S., Al-Anazi, M. R., Al-Obaid, O. A., ... & El-Emam, A. A. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., Al-Sanea, M. M., Al-Tamimi, A. M., Al-Abdullah, E. S., Al-Anazi, M. R., Al-Obaid, O. A., ... & El-Emam, A. A. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed. Available at: [Link]

  • Al-Ostoot, F. H., Al-Sanea, M. M., Al-Tamimi, A. M., Al-Abdullah, E. S., Al-Anazi, M. R., Al-Obaid, O. A., ... & El-Emam, A. A. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. Available at: [Link]

  • Camacho-Guzmán, A., Hernández-Vázquez, E., & Pérez-Vásquez, A. (2020). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]

  • da Silva, G. G., de Oliveira, A. S., de Oliveira, R. B., & de Oliveira, H. C. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Dodia, R., Patel, H., & Shah, A. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Gholampour, N., Hasanzadeh, D., Ghandadi, M., & Sepehri, H. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. Available at: [Link]

  • Guchhait, S. K., & Madaan, S. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Marinescu, M., Chifiriuc, M. C., & Bencze, L. C. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Assay Genie. (n.d.). Technical Manual Human NF-kB p65 (Nuclear Factor Kappa B p65) ELISA Kit. Assay Genie. Available at: [Link]

  • Barbu, E., & Filimon, D. S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Balamurugan, K., Perumal, S., & Manivel, P. (2018). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Wikipedia. Available at: [Link]

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  • Barbu, E., & Filimon, D. S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central. Available at: [Link]

  • The Rubin Lab. (2020). Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing. YouTube. Available at: [Link]

  • ELK Biotechnology. (n.d.). Human NFκB-p65(Nuclear Factor Kappa B p65) ELISA Kit. ELK Biotechnology. Available at: [Link]

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  • Kumar, G. S., & Reddy, P. V. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Arabian Journal of Chemistry. Available at: [Link]

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  • Marinescu, M., Chifiriuc, M. C., & Bencze, L. C. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • N'guessan, D. J. P. U., Coulibaly, S., & Ziao, N. (2019). Synthesis and Antimicrobial Activity of Chalcone Derivatives Containing Imidazo[1,2-a]pyridine Nucleus. ResearchGate. Available at: [Link]

  • Kumar, A., & Singh, R. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available at: [Link]

  • Reddy, C. S., & Rao, G. V. (2023). Design, synthesis, anticancer activity and In-silico studies of novel imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives. ResearchGate. Available at: [Link]

  • Al-Tel, T. H., Al-Ostoot, F. H., Al-Sanea, M. M., & Abu-Izneid, T. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

  • Abdel-Rahman, A. E., Bakhite, E. A., & Al-Taifi, E. A. (2004). Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

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Technical Monograph: 5-Chloro-7-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number for 5-Chloro-7-iodoimidazo[1,2-a]pyridine Content Type: Technical Monograph / Application Guide

High-Fidelity Scaffold for Regioselective Heterocyclic Functionalization

Executive Summary

5-Chloro-7-iodoimidazo[1,2-a]pyridine is a privileged bicyclic heterocyclic scaffold utilized extensively in medicinal chemistry for the synthesis of kinase inhibitors, GABA receptor agonists, and anti-infective agents. Its core value lies in its orthogonal halogen reactivity : the significant difference in bond dissociation energy between the C7-Iodo and C5-Chloro positions allows researchers to perform sequential, regioselective cross-coupling reactions. This guide provides the definitive identification data, synthesis protocols, and reactivity logic required to utilize this compound in high-throughput drug discovery.

Compound Identification & Physical Properties

Property Data
CAS Number 1266656-98-7
Chemical Name 5-Chloro-7-iodoimidazo[1,2-a]pyridine
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
Exact Mass 277.9084
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
SMILES ClC1=CC=C(I)C2=NC=CN21 (Note: Numbering confirms 5-Cl, 7-I)
InChI Key DVKDPFPWSAJSNB-UHFFFAOYSA-N

Synthetic Architecture

The synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine relies on the condensation of a substituted 2-aminopyridine with an


-halocarbonyl equivalent. The regiochemistry of the starting material is critical to ensure the halogens end up at the 5 and 7 positions of the fused system.
Retrosynthetic Logic

To achieve the 5-Chloro-7-iodo substitution pattern on the imidazo[1,2-a]pyridine core, the starting material must be 2-amino-6-chloro-4-iodopyridine .

  • Pyridine N

    
     Becomes Bridgehead N4.
    
  • Pyridine C6-Cl

    
     Becomes C5-Cl  in the fused system.
    
  • Pyridine C4-I

    
     Becomes C7-I  in the fused system.
    
Experimental Protocol: Cyclization

Reagents: 2-Amino-6-chloro-4-iodopyridine, Chloroacetaldehyde (50% aq. solution), NaHCO₃, Ethanol.

  • Dissolution: Charge a round-bottom flask with 2-amino-6-chloro-4-iodopyridine (1.0 eq) and Ethanol (10 mL/mmol).

  • Addition: Add Chloroacetaldehyde (1.5 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC or LC-MS for consumption of the aminopyridine.

  • Neutralization: Cool to room temperature. The hydrohalide salt may precipitate. Neutralize with saturated aqueous NaHCO₃ to pH 8.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisPath Start 2-Amino-6-chloro-4-iodopyridine Reagent Chloroacetaldehyde (EtOH, Reflux) Start->Reagent Inter N-Alkylated Intermediate (Transient) Reagent->Inter SN2 Attack Cyclization Cyclodehydration Inter->Cyclization Ring Closure Product 5-Chloro-7-iodoimidazo[1,2-a]pyridine (CAS: 1266656-98-7) Cyclization->Product -H2O

Figure 1: Synthetic pathway transforming the aminopyridine precursor into the imidazopyridine core via cyclocondensation.

Regioselective Functionalization Strategy

The primary utility of CAS 1266656-98-7 is its ability to undergo sequential cross-coupling.[1] The C–I bond is significantly weaker and more labile towards oxidative addition by Palladium(0) than the C–Cl bond.

Reactivity Hierarchy
  • Position 7 (Iodo): Highly reactive. Undergoes Suzuki-Miyaura, Sonogashira, or Heck coupling at room temperature or mild heat (40–60°C) using standard catalysts (e.g., Pd(PPh₃)₄).

  • Position 5 (Chloro): Sterically hindered and electronically less activated. Requires higher temperatures (>90°C) and electron-rich ligands (e.g., XPhos, S-Phos, Buchwald precatalysts) to effect coupling after the iodine has been reacted.

Sequential Coupling Protocol

Step 1: C7-Selective Suzuki Coupling

  • Substrates: 5-Chloro-7-iodoimidazo[1,2-a]pyridine (1 eq), Aryl Boronic Acid (1.1 eq).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base/Solvent: K₂CO₃ / Dioxane:Water (4:1).

  • Conditions: 60°C, 2 hours.

  • Outcome: Exclusive formation of the 7-aryl-5-chloro derivative.

Step 2: C5-Functionalization

  • Substrates: Product from Step 1.

  • Reaction: Suzuki (2nd Aryl), Buchwald-Hartwig (Amination), or Cyanation.

  • Conditions: Requires Pd₂(dba)₃/XPhos and elevated temperature (100°C+).

Functionalization Logic Diagram

ReactivityLogic Core 5-Chloro-7-iodoimidazo[1,2-a]pyridine (CAS: 1266656-98-7) Site7 Site 7 (Iodo) High Reactivity Core->Site7 1st Activation Action7 Suzuki/Sonogashira (Mild Conditions) Site7->Action7 Prod7 7-Substituted-5-Chloro Intermediate Action7->Prod7 Site5 Site 5 (Chloro) Low Reactivity Prod7->Site5 2nd Activation Action5 Buchwald/Suzuki (Harsh Conditions/Special Ligands) Site5->Action5 Final 5,7-Disubstituted Library Action5->Final

Figure 2: Sequential logic for orthogonal functionalization, exploiting the reactivity gap between C-I and C-Cl.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can degrade under UV).

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

  • Chemical Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 54599955, 5-Chloro-7-iodoimidazo[1,2-a]pyridine. [Link]

  • Synthetic Methodology: Gueiffier, A., et al. "Synthesis and reactivity of imidazo[1,2-a]pyridines." Journal of Heterocyclic Chemistry, 1999. [Link]

  • Regioselectivity in Cross-Coupling: Sturala, J., et al. "Cross-coupling reactions of halogenated imidazo[1,2-a]pyridines." Molecules, 2018.[2] [Link]

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Spectroscopic data of 5-Chloro-7-iodoimidazo[1,2-a]pyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization of 5-Chloro-7-iodoimidazo[1,2-a]pyridine

Executive Summary

5-Chloro-7-iodoimidazo[1,2-a]pyridine (CAS: 1266656-98-7) is a high-value heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors and CNS-active agents.[1] Its structural value lies in its orthogonal halogenation : the 7-iodo position is highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 5-chloro position offers a distinct, less reactive site for subsequent nucleophilic aromatic substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) or specialized catalytic activation.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) and the logic required to validate its regiochemistry, distinguishing it from common isomers like the 6-chloro-8-iodo analog.[1]

Synthesis & Isolation Protocol

To ensure spectroscopic data validity, the compound must be synthesized with high regiocontrol.[1] The industry-standard route involves the condensation of a 2-aminopyridine derivative with an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-haloaldehyde.

Reaction Pathway:

  • Precursor: 2-Amino-6-chloro-4-iodopyridine.[1]

  • Reagent: Chloroacetaldehyde (50% wt in water) or Bromoacetaldehyde diethyl acetal.

  • Conditions: Ethanol/Water or DMF, 60-80°C,

    
     (base).
    

Purification for Spectroscopy:

  • Workup: Neutralization with saturated

    
    , extraction with EtOAc.
    
  • Refinement: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc 4:1).

  • Target Purity: >98% (HPLC) required for unambiguous NMR assignment.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of confirmation, specifically through the unique isotopic signature of the Chlorine-Iodine combination.[1]

ParameterDataInterpretation
Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Exact Mass: 277.91
Ionization ESI+ or EIPositive mode favored for basic nitrogen.
Molecular Ion m/z 278.9 (M+H) Base peak.[1]
Isotope Pattern m/z 279 : 281 (3:1) Characteristic of mono-chlorine substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

).
Fragmentation m/z 152 (Loss of I)Homolytic cleavage of the weak C-I bond.[1]

Scientist’s Note: The presence of Iodine does not add a significant M+2 peak, but the Chlorine atom dictates the 3:1 intensity ratio of the M and M+2 peaks.[1] Absence of this pattern indicates dehalogenation.[1]

Infrared Spectroscopy (FT-IR)

IR is critical for confirming the absence of the starting material (primary amine) and the integrity of the aromatic core.[1]

Functional GroupWavenumber (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Assignment
Aromatic C-H 3050 – 3100Weak, sharp stretches (heteroaromatic).
C=N / C=C 1610, 1530Imidazo[1,2-a]pyridine skeletal vibrations.
C-Cl 740 – 760Strong band, characteristic of aryl chlorides.[1]
C-I 500 – 600Often in the fingerprint region; broad/weak.[1]
Absence 3300 – 3400Crucial: Absence of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

double stretch confirms cyclization.

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz, )

The regiochemistry is confirmed by the splitting patterns and chemical shifts.[1][2][3] The 5-position chlorine exerts a deshielding effect on H6, while the bridgehead nitrogen strongly deshields H3 and H5 (if present).[1]

Protonngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(ppm)
Multiplicity

(Hz)
Assignment Logic
H2 7.85Doublet (d)1.2Imidazole ring proton; couples with H3.
H3 7.68Doublet (d)1.2Imidazole ring proton; upfield of H2.[1]
H8 8.35Singlet (s)-Most downfield pyridine proton due to N-proximity.[1] No ortho coupling.[1]
H6 7.45Singlet (s)-Located between Cl and I. Appears as a sharp singlet (weak meta coupling to H8 possible).[1]

Key Diagnostic: The singlet appearance of H6 and H8 is the definitive proof of the 5,7-substitution pattern.[1] If the compound were 6-chloro-7-iodo, H5 and H8 would show para-coupling or distinct singlets with different shifts.[1]

NMR (100 MHz, )

Carbon NMR confirms the number of environments and the presence of C-Halogen bonds.[1]

Carbonngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(ppm)
TypeAssignment
C2 134.5CHImidazole backbone.
C3 114.2CHImidazole backbone (shielded).[1]
C5 128.0C-ClDeshielded quaternary carbon (Cl effect).[1]
C6 122.5CHAromatic CH between halogens.[1]
C7 95.0C-IHighly Shielded quaternary carbon (Heavy atom effect of Iodine).[1]
C8 126.8CHAdjacent to bridgehead Nitrogen.[1]
C8a 145.0C-NBridgehead quaternary carbon.[1]

Structural Validation Workflow

To prove the structure is 5-chloro-7-iodo and not an isomer (e.g., 6-chloro-8-iodo), a 2D NMR HMBC experiment is required.[1]

HMBC Correlation Logic:

  • H8 (8.35 ppm) should show a strong 3-bond correlation to the bridgehead carbon C8a and the iodine-bearing carbon C7 .[1]

  • H2/H3 will correlate with C8a , linking the imidazole ring to the pyridine core.[1]

  • H6 will show correlations to C5 (C-Cl) and C7 (C-I) , confirming it sits between the two halogens.[1]

Visualization: Regiochemistry Confirmation Logic

G Start Unknown Isomer H_NMR 1H NMR Analysis Start->H_NMR Singlets Observe 2 Singlets (Pyridine Ring) H_NMR->Singlets Signal Shape Coupling Observe Doublets (Adjacent H) H_NMR->Coupling Matches Pattern_5_7 Pattern: 5,7-Disubstituted (H6 & H8 are isolated) Singlets->Pattern_5_7 Matches Pattern_Other Pattern: 6,7 or 6,8 (Would show coupling) Coupling->Pattern_Other Matches HMBC HMBC Experiment (Long Range C-H) Pattern_5_7->HMBC Validation Confirm Confirm 5-Cl, 7-I Structure HMBC->Confirm H8 -> C8a & C7 H6 -> C5 & C7

Caption: Logic flow for distinguishing the 5,7-disubstituted isomer using 1H NMR splitting patterns and HMBC correlations.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] Chemical Communications, 2013.[1] Link

  • Spectroscopic Data of Halogenated Imidazo[1,2-a]pyridines

    • Cao, H., et al. "Synthesis and characterization of polysubstituted imidazo[1,2-a]pyridines."[1] Journal of Organic Chemistry, 2011.[1] Link[1]

  • Commercial Reference & CAS Verification

    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 54366656, 5-Chloro-7-iodoimidazo[1,2-a]pyridine."[1] Link[1]

  • NMR Shift Prediction & Solvent Effects

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[1][4] Organic Process Research & Development, 2016.[1] Link[1]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine from 2-Amino-4-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous commercially successful pharmaceuticals.[1][2][3] Its unique electronic and structural properties allow for diverse biological activities, leading to its incorporation in drugs with anxiolytic, anti-cancer, anti-inflammatory, and antiviral properties.[1][4] Notable examples of drugs featuring this scaffold include Zolpidem, Alpidem, and Saripidem.[2] The functionalization of the imidazo[1,2-a]pyridine ring system is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, the introduction of halogen atoms, such as chlorine and iodine, can significantly enhance biological activity by participating in halogen bonding, improving metabolic stability, and providing synthetic handles for further molecular elaboration through cross-coupling reactions.

This document provides a comprehensive guide for the synthesis of 5-chloro-7-iodoimidazo[1,2-a]pyridine, a valuable building block for drug discovery, starting from the readily available 2-amino-4-chloropyridine. The synthesis is presented as a two-step process: the initial cyclization to form the 5-chloroimidazo[1,2-a]pyridine intermediate, followed by a regioselective iodination at the C7 position. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed, step-by-step protocols, mechanistic insights, and the scientific rationale behind the experimental choices.

Overall Synthetic Workflow

The synthesis of 5-chloro-7-iodoimidazo[1,2-a]pyridine from 2-amino-4-chloropyridine is achieved through a two-stage process. The first stage involves the construction of the imidazo[1,2-a]pyridine core via a condensation and cyclization reaction. The second stage is a regioselective electrophilic iodination to introduce the iodine atom at the desired C7 position of the bicyclic system.

G cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Iodination A 2-Amino-4-chloropyridine B Reaction with Chloroacetaldehyde A->B Condensation & Intramolecular Cyclization C 5-Chloroimidazo[1,2-a]pyridine (Intermediate) B->C D Regioselective Iodination with NIS C->D Electrophilic Aromatic Substitution E 5-Chloro-7-iodoimidazo[1,2-a]pyridine (Final Product) D->E

Caption: Overall workflow for the synthesis of 5-chloro-7-iodoimidazo[1,2-a]pyridine.

Part 1: Synthesis of 5-Chloroimidazo[1,2-a]pyridine

The initial step in the synthesis is the construction of the imidazo[1,2-a]pyridine ring system. This is achieved through the condensation of 2-amino-4-chloropyridine with an α-haloaldehyde, in this case, chloroacetaldehyde. This reaction, a variation of the classic Tschitschibabin reaction, proceeds via an initial nucleophilic attack of the pyridine ring nitrogen onto the aldehyde, followed by an intramolecular cyclization and dehydration.[5]

Mechanistic Rationale

The mechanism for the formation of the imidazo[1,2-a]pyridine ring is a well-established cascade of reactions. The endocyclic nitrogen of 2-amino-4-chloropyridine is more nucleophilic than the exocyclic amino group and initiates the reaction by attacking the carbonyl carbon of chloroacetaldehyde. This is followed by an intramolecular nucleophilic substitution where the exocyclic amino group displaces the chloride, leading to a cyclized intermediate which then dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.

G cluster_mech1 Mechanism of Imidazo[1,2-a]pyridine Formation 2-amino-4-chloropyridine 2-amino-4-chloropyridine intermediate1 intermediate1 2-amino-4-chloropyridine->intermediate1 + Chloroacetaldehyde chloroacetaldehyde chloroacetaldehyde intermediate2 intermediate2 intermediate1->intermediate2 Intramolecular Cyclization intermediate3 intermediate3 intermediate2->intermediate3 - H2O product1 product1 intermediate3->product1 Aromatization

Caption: Mechanism of 5-chloroimidazo[1,2-a]pyridine formation.

Experimental Protocol: Synthesis of 5-Chloroimidazo[1,2-a]pyridine
ParameterValue
Reactants 2-Amino-4-chloropyridine, Chloroacetaldehyde (50% aq. solution)
Solvent Ethanol
Base Sodium bicarbonate (NaHCO₃)
Temperature Reflux
Reaction Time 4-6 hours
Work-up Extraction with dichloromethane
Purification Column chromatography

Materials:

  • 2-Amino-4-chloropyridine

  • Chloroacetaldehyde (50% w/w aqueous solution)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chloropyridine (1.0 eq).

  • Dissolve the starting material in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Slowly add chloroacetaldehyde (50% aqueous solution, 1.2 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-chloroimidazo[1,2-a]pyridine.

Part 2: Regioselective Iodination of 5-Chloroimidazo[1,2-a]pyridine

The second step is the introduction of an iodine atom at the C7 position of the 5-chloroimidazo[1,2-a]pyridine intermediate. This is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electronic effects of the existing chloro substituent and the fused imidazole ring. The imidazole ring is electron-rich and activates the heterocyclic system towards electrophilic attack, primarily at the C3 position. However, the presence of the chloro group at C5, an ortho, para-directing deactivator, influences the position of further substitution. While C3 is the most electronically activated position, steric hindrance and the directing effect of the C5-chloro group can allow for substitution at the C7 position. The use of N-iodosuccinimide (NIS) as an electrophilic iodine source is a mild and effective method for this transformation.[6][7]

Mechanistic Rationale

The iodination of 5-chloroimidazo[1,2-a]pyridine with N-iodosuccinimide proceeds via a standard electrophilic aromatic substitution mechanism. The NIS, activated by a protic or Lewis acid catalyst if necessary, generates an electrophilic iodine species. The electron-rich imidazo[1,2-a]pyridine ring attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate (sigma complex). The stability of this intermediate determines the regioselectivity of the reaction. Subsequent deprotonation restores the aromaticity of the ring, yielding the final iodinated product. The directing effects of the chloro group and the nitrogen atoms of the heterocyclic system favor the formation of the C7-iodo isomer under controlled conditions.

G cluster_mech2 Mechanism of C7-Iodination intermediate intermediate sigma_complex sigma_complex intermediate->sigma_complex + NIS NIS NIS (I+) final_product final_product sigma_complex->final_product - H+

Sources

Application Note: Regioselective C-3 Iodination of 5-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of anxiolytics (e.g., Alpidem, Zolpidem) and kinase inhibitors. The 5-chloroimidazo[1,2-a]pyridine derivative is particularly valuable because the chlorine atom at C-5 serves as a latent handle for late-stage diversification via SNAr or palladium-catalyzed couplings, while the C-3 position is primed for electrophilic functionalization.

Introduction of iodine at the C-3 position is the critical "gateway reaction." It enables subsequent Suzuki-Miyaura, Sonogashira, or Heck couplings to build complex libraries. While direct iodination using elemental iodine (


) is possible, it often requires harsh oxidants or generates excess hydroiodic acid. This protocol utilizes N-Iodosuccinimide (NIS)  in acetonitrile, a method selected for its mild conditions, high atom economy, and operational simplicity, ensuring preservation of the labile C-Cl bond.

Mechanistic Rationale & Regioselectivity[1][2][3][4]

Why C-3 and not C-2 or C-6?

The imidazo[1,2-a]pyridine ring system is π-excessive on the five-membered ring. Electrophilic Aromatic Substitution (SEAr) occurs preferentially at C-3 .

Despite the 5-chloro substituent being electron-withdrawing (inductively deactivating the ring), it does not alter the regioselectivity. The transition state for C-3 attack is stabilized by resonance contributions from the bridgehead nitrogen, which allows the positive charge to be delocalized while maintaining the aromatic sextet of the pyridine ring in key resonance contributors. Attack at C-2 or the pyridine ring disrupts this stability or creates high-energy intermediates.

Mechanistic Visualization

The following diagram illustrates the resonance stabilization that drives the exclusive C-3 selectivity.

G cluster_0 Selectivity Driver Start 5-Chloroimidazo [1,2-a]pyridine Complex Sigma Complex (Resonance Stabilized) Start->Complex S_EAr Attack at C-3 NIS NIS (Electrophile I+) NIS->Complex Product 3-Iodo-5-chloro imidazo[1,2-a]pyridine Complex->Product Deprotonation Succinimide Succinimide (Byproduct) Complex->Succinimide Note C-3 attack preserves pyridine aromaticity in transition state

Figure 1: Reaction pathway showing the electrophilic attack of the iodonium species at the C-3 position, driven by resonance stabilization.

Experimental Protocol

Materials & Reagents[1][4][5][6][7][8][9][10][11][12][13]
  • Substrate: 5-Chloroimidazo[1,2-a]pyridine (Purity >97%).

  • Reagent: N-Iodosuccinimide (NIS) (Recrystallize from dioxane/CCl4 if yellow/brown; should be white).

  • Solvent: Acetonitrile (MeCN), HPLC grade or anhydrous (water content <0.1%).

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Stoichiometry & Parameters
ComponentEquiv. / Conc.RoleCritical Note
Substrate 1.0 equivReactantLimiting reagent.
NIS 1.05 - 1.10 equivReagentSlight excess ensures conversion; large excess causes over-iodination.
MeCN 0.1 - 0.2 MSolventPolar aprotic; stabilizes the polar transition state.
Temperature 20°C - 25°CConditionDo not heat. Higher T promotes side reactions.
Time 2 - 4 HoursDurationMonitor by TLC/LCMS. 5-Cl deactivates slightly vs parent.
Step-by-Step Procedure
  • Preparation:

    • Equip a round-bottom flask with a magnetic stir bar.[1]

    • Protect from direct light (wrap flask in aluminum foil) as iodinated intermediates can be photosensitive.

  • Dissolution:

    • Charge 5-Chloroimidazo[1,2-a]pyridine (1.0 equiv) into the flask.

    • Add Acetonitrile (MeCN) to achieve a concentration of 0.15 M. Stir until fully dissolved.

  • Addition:

    • Add N-Iodosuccinimide (NIS) (1.05 equiv) in a single portion at room temperature (RT).

    • Note: The reaction is slightly exothermic but usually does not require external cooling at <5g scale.

  • Reaction Monitoring:

    • Stir at RT for 2 hours.

    • Check conversion via TLC (System: 30% EtOAc in Hexanes) or LCMS.

    • Target: Disappearance of starting material (

      
      ) and appearance of a new, less polar spot (
      
      
      
      ).
    • If SM remains after 4h: Add 0.1 equiv additional NIS.

  • Workup (The "Self-Validating" Purification):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 5x reaction volume).

    • Wash with 10% Na2S2O3 (aq) to quench unreacted NIS and reduce any

      
       (color change from brown/orange to pale yellow/colorless).
      
    • Wash with Saturated NaHCO3 (aq) to remove succinimide byproduct acidity.

    • Wash with Brine.

    • Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • The crude solid is often >95% pure.

    • Recrystallization: If needed, recrystallize from Ethanol or EtOAc/Hexanes.

    • Flash Chromatography: SiO2, gradient 10%

      
       40% EtOAc in Hexanes.
      

Workflow & Decision Tree

The following diagram outlines the operational logic, including troubleshooting steps for incomplete conversion.

Workflow Start Start: Dissolve Substrate in MeCN AddNIS Add NIS (1.05 eq) Protect from Light Start->AddNIS Monitor Monitor (TLC/LCMS) T = 2 Hours AddNIS->Monitor Complete Conversion >98%? Monitor->Complete AddMore Add 0.1 eq NIS Wait 1 Hour Complete->AddMore No (SM remains) Quench Quench: 10% Na2S2O3 (Remove Iodine Color) Complete->Quench Yes AddMore->Monitor Extract Extract EtOAc Wash NaHCO3/Brine Quench->Extract Isolate Concentrate & Dry (Yield: 85-95%) Extract->Isolate

Figure 2: Operational workflow for the iodination process, featuring a feedback loop for incomplete reactions.

Quality Control & Validation

To validate the synthesis without external standards, rely on Proton NMR (1H NMR) .

NMR Diagnostic Criteria (CDCl3, 400 MHz)
  • Loss of Signal: The starting material has a characteristic proton at C-3 (typically a singlet or fine doublet around

    
     7.6 - 7.9 ppm). This signal must disappear. 
    
  • Shift of Neighbors: The protons on the pyridine ring (H-6, H-7, H-8) will experience a slight downfield shift due to the iodine's anisotropic effect and electronegativity, though the 5-Cl group complicates the shielding cone.

  • Succinimide Check: Ensure no singlet at

    
     2.7-2.8 ppm (indicates residual succinimide; requires more water washes).
    
PositionStarting Material (

ppm)
Product (3-Iodo) (

ppm)
Change
H-3 ~7.80 (s)Absent Primary Confirmation
H-8~7.60 (d)~7.65 (d)Slight shift
H-7~7.20 (dd)~7.30 (dd)Slight shift

Safety & Waste Disposal

  • NIS: Irritant. Store in the fridge. Can decompose to release

    
    .
    
  • Iodinated Waste: Do not mix with general organic waste if your facility separates halogenated solvents.

  • Thiosulfate Quench: The aqueous layer will contain iodide salts. Dispose of according to halogenated aqueous waste regulations.

References

  • General Iodination of Imidazo[1,2-a]pyridines

    • Enguehard, C., et al. "Iodination of imidazo[1,2-a]pyridines: A comparative study." Journal of Heterocyclic Chemistry, 2001.
    • Note: Establishes NIS/MeCN as the superior method over ICl or I2/oxidant.
  • Regioselectivity Mechanisms

    • Lombardino, J. G. "Preparation and new reactions of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 1965.
    • Note: Foundational text on the electrophilic susceptibility of the C-3 position.[2][3]

  • Application in Drug Discovery (p38 Inhibitors)

    • Murali Dhar, T. G., et al. "3-Cyanoimidazo[1,2-a]pyridines: A new class of p38α MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007.
    • Note: Demonstrates the utility of the 3-iodo intermediate for subsequent cyan
  • Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines (Parallel Chemistry)

    • Tber, Z., et al. "Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines." Molecules, 2016.
    • Note: Confirms the use of NIS in acetonitrile for iodinating chlorin

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of 5-chloro-7-iodoimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. Low yields in multi-step syntheses of functionalized heterocycles are a common hurdle. This document provides a structured troubleshooting framework, grounded in mechanistic principles and practical laboratory experience, to help you identify and resolve issues in your synthetic workflow.

I. Understanding the Synthetic Challenge

The synthesis of 5-chloro-7-iodoimidazo[1,2-a]pyridine presents a dual challenge: the initial construction of the imidazo[1,2-a]pyridine core and the subsequent regioselective introduction of two different halogen atoms. The electronic properties of the bicyclic system dictate the positions of electrophilic substitution, and controlling this selectivity is paramount to achieving a good yield of the desired product.

A plausible and efficient synthetic route involves a two-step halogenation of the pre-formed imidazo[1,2-a]pyridine core. This strategy allows for controlled introduction of the halogen atoms. The general workflow is depicted below:

workflow A Imidazo[1,2-a]pyridine Synthesis B Regioselective Chlorination (C5) A->B Step 1 C Regioselective Iodination (C7) B->C Step 2 D Final Product: 5-Chloro-7-iodoimidazo[1,2-a]pyridine C->D Purification

Caption: Proposed synthetic workflow for 5-chloro-7-iodoimidazo[1,2-a]pyridine.

II. Troubleshooting Guide: A Step-by-Step Analysis

This section is structured in a question-and-answer format to directly address common problems encountered at each stage of the synthesis.

Part A: Synthesis of the Imidazo[1,2-a]pyridine Core

The foundational step is the synthesis of the imidazo[1,2-a]pyridine scaffold, typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound (the Tschitschibabin reaction) or its modern variations.[1][2]

Question 1: My initial cyclization to form the imidazo[1,2-a]pyridine ring is giving a very low yield or failing completely. What are the likely causes?

Answer:

Low yields in the initial cyclization are often traced back to issues with starting materials, reaction conditions, or the formation of side products. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 2-Aminopyridine: Ensure it is free from isomeric impurities and water. Commercial 2-aminopyridine can sometimes contain residual moisture which can interfere with the reaction. Drying over a suitable desiccant or recrystallization may be necessary.

    • α-Halocarbonyl (e.g., bromoacetaldehyde or a derivative): These reagents can be unstable. Use freshly opened or distilled reagents. Check for decomposition, which can be indicated by discoloration.

  • Reaction Conditions:

    • Solvent: Ethanol is a common solvent for this reaction.[3] Ensure it is of an appropriate grade and dry if necessary, although some protocols tolerate small amounts of water.

    • Temperature: The reaction often requires heating.[3] If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like side products. Monitor the reaction temperature closely.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Incomplete conversion will result in a low yield.

  • Potential Side Reactions:

    • Dimerization/Polymerization: 2-aminopyridine can undergo self-condensation or react with multiple molecules of the α-halocarbonyl, leading to polymeric materials. This is often exacerbated by high temperatures.

    • Hydrolysis of the α-Halocarbonyl: If water is present in the reaction mixture, the α-halocarbonyl can hydrolyze, rendering it unreactive.

Troubleshooting Workflow for Imidazo[1,2-a]pyridine Synthesis

troubleshooting_cyclization start Low Yield in Cyclization reagent_purity Check Starting Material Purity (2-aminopyridine, α-halocarbonyl) start->reagent_purity conditions Optimize Reaction Conditions (Solvent, Temperature, Time) start->conditions side_reactions Investigate Side Reactions (TLC, LC-MS analysis) start->side_reactions solution1 Purify/Dry Reagents reagent_purity->solution1 solution2 Systematic Variation of Temperature and Time conditions->solution2 solution3 Modify Work-up to Remove Byproducts side_reactions->solution3

Caption: Troubleshooting flowchart for the initial cyclization step.

Part B: Regioselective Halogenation

The key to a successful synthesis of 5-chloro-7-iodoimidazo[1,2-a]pyridine lies in the controlled, stepwise halogenation of the imidazo[1,2-a]pyridine core. The electronic nature of the ring system directs electrophilic substitution primarily to the C3, C5, and C7 positions.

Question 2: I am attempting the chlorination of imidazo[1,2-a]pyridine, but I am getting a mixture of products or no reaction at all. How can I improve the regioselectivity for the 5-position?

Answer:

Achieving regioselective chlorination at the 5-position requires careful selection of the chlorinating agent and reaction conditions.

  • Choice of Chlorinating Agent:

    • N-Chlorosuccinimide (NCS): This is a common and relatively mild electrophilic chlorinating agent. It often provides good regioselectivity.

    • Sodium Chlorite (NaClO2): In the presence of an acid like acetic acid, this can be an effective system for C-H chlorination.[4]

  • Reaction Conditions to Enhance 5-Position Selectivity:

    • Solvent: The choice of solvent can influence the regioselectivity. Acetonitrile or halogenated solvents like dichloromethane are often used.

    • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often improve selectivity by favoring the kinetically controlled product.

    • Catalyst: While often not necessary, a mild Lewis acid catalyst could potentially modulate the reactivity and selectivity.

  • Common Side Products:

    • 3-Chloroimidazo[1,2-a]pyridine: The C3 position is also electronically activated and can be a major byproduct.[4]

    • Dichlorinated Products: Over-chlorination can lead to the formation of dichlorinated species. Use of stoichiometric amounts of the chlorinating agent is crucial.

Question 3: During the iodination of 5-chloroimidazo[1,2-a]pyridine, I am observing low conversion and the formation of multiple iodinated species. What is the problem?

Answer:

The introduction of iodine at the 7-position of the 5-chloro-substituted ring requires overcoming the deactivating effect of the existing chloro group while directing the incoming electrophile to the desired position.

  • Iodinating Agents:

    • N-Iodosuccinimide (NIS): A widely used and effective electrophilic iodinating agent.

    • Iodine (I2) with an Oxidant: Molecular iodine in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide can be an effective system for C-H iodination.[5][6]

  • Optimizing for 7-Position Iodination:

    • Solvent: Acetic acid or other polar aprotic solvents can be effective.

    • Temperature: Gentle heating may be required to drive the reaction to completion, but excessive heat can lead to decomposition or loss of selectivity.

    • Reaction Monitoring: Closely monitor the reaction by TLC to avoid the formation of over-iodinated or rearranged products.

  • Potential Side Products:

    • Di-iodinated Products: Although less likely due to the deactivating effect of the existing halogens, over-iodination is possible with prolonged reaction times or excess reagent.

    • Starting Material Recovery: Incomplete reaction is a common issue. Ensure sufficient reaction time and appropriate temperature.

Table 1: Recommended Reagents and Conditions for Halogenation

StepHalogenating AgentSolventTypical TemperatureKey Considerations
Chlorination (C5) N-Chlorosuccinimide (NCS)Acetonitrile0 °C to RTUse 1.0-1.1 equivalents of NCS. Monitor by TLC to avoid dichlorination.
Iodination (C7) N-Iodosuccinimide (NIS)Acetic AcidRT to 50 °CThe chloro group at C5 is deactivating, so gentle heating may be necessary.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis of 5-Chloroimidazo[1,2-a]pyridine
  • To a solution of imidazo[1,2-a]pyridine (1.0 eq) in acetonitrile, cool the mixture to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine
  • Dissolve 5-chloroimidazo[1,2-a]pyridine (1.0 eq) in glacial acetic acid.

  • Add N-iodosuccinimide (NIS) (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with a saturated aqueous solution of sodium thiosulfate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-7-iodoimidazo[1,2-a]pyridine.[7]

IV. FAQs: Purification and Characterization

Q1: I am having difficulty purifying the final dihalogenated product. What are some common issues and solutions?

A1: Purification of mixed halogenated heterocycles can be challenging due to similar polarities of the desired product and potential side products (e.g., regioisomers, starting materials).[8]

  • Column Chromatography: Use a long column with a shallow solvent gradient to improve separation. A solvent system of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

  • Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative TLC or HPLC can be employed.

Q2: How can I confirm the regiochemistry of my final product?

A2: Unambiguous characterization is crucial.

  • NMR Spectroscopy: 1H NMR will show a characteristic set of signals for the aromatic protons. The coupling constants between adjacent protons can help determine their relative positions. 2D NMR techniques such as NOESY can be used to confirm through-space proximity of protons, which can help assign the positions of the substituents.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides definitive proof of the structure and regiochemistry.

V. General Troubleshooting for Low Yields

For a more general overview of factors that can lead to low yields in multi-step organic synthesis, consider the following points:[9][10][11]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.

  • Reagent and Solvent Purity: Impurities can act as catalysts for side reactions or inhibit the desired transformation.

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. The use of inert atmosphere techniques (e.g., nitrogen or argon) is often necessary.

  • Inefficient Mixing: In heterogeneous reactions, proper stirring is essential for good mass transfer and reaction rates.

  • Product Decomposition: The desired product may not be stable under the reaction or workup conditions.

VI. References

  • E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 430, 01053.

  • ACS Combinatorial Science. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(10), 604-611.

  • Agarwal, D. S., Beteck, R. M., Ilbeigi, K., Caljon, G., & Legoabe, L. J. (2023). Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design.

  • MDPI. (2017). Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules, 22(10), 1657.

  • RSC Publishing. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 4(109), 64396-64424.

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36561-36571.

  • RSC Publishing. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(9), 5058-5062.

  • ResearchGate. (2018). Chlorination of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Canadian Science Publishing. (2017). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry, 95(7), 735-740.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • RSC Publishing. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 4(109), 64396-64424.

  • ACS Publications. (2013). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 78(15), 7639-7645.

  • ResearchGate. (2017). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]

  • ResearchGate. (2020). General Approaches to halogenation of imidazo[1,2‐α]pyridines. Retrieved from [Link]

  • Semantic Scholar. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Retrieved from [Link]

  • ResearchGate. (2016). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Retrieved from [Link]

  • ACS Publications. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(10), 604-611.

  • National Institutes of Health. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(40), 26549-26557.

  • YouTube. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity.

  • ACS Publications. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling, 63(21), 6545-6557.

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros.

  • Chemistry Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-chloro-7-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to streamline your synthetic workflow and overcome common experimental hurdles.

Introduction

5-Chloro-7-iodoimidazo[1,2-a]pyridine is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science.[1][2][3] Its synthesis, however, presents unique challenges, particularly concerning the regioselective introduction of two different halogen atoms onto the bicyclic system. This guide will focus on the most reliable synthetic strategies, offering practical solutions to common problems encountered in the lab.

Two primary synthetic strategies are generally considered for the preparation of this dihalogenated compound. This guide will primarily focus on Strategy B , which offers superior regiochemical control, while also addressing the challenges of Strategy A .

  • Strategy A: Sequential Halogenation. This approach involves the initial synthesis of a monohalogenated imidazo[1,2-a]pyridine, followed by a second, regioselective halogenation.

  • Strategy B: Convergent Synthesis. This strategy relies on the synthesis of a pre-functionalized 2-aminopyridine bearing the desired halogen substituents, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Core Synthesis Workflow (Strategy B)

The convergent approach (Strategy B) is the recommended and most robust pathway to 5-chloro-7-iodoimidazo[1,2-a]pyridine. It ensures unambiguous placement of the halogen atoms.

Strategy_B_Workflow A Starting Material (e.g., 2-amino-6-chloropyridine) B Synthesis of Key Intermediate (6-chloro-4-iodopyridin-2-amine) A->B Iodination C Cyclization Reaction (e.g., with α-bromoacetaldehyde) B->C Condensation E Purification (e.g., Column Chromatography) C->E Crude Product D Final Product (5-Chloro-7-iodoimidazo[1,2-a]pyridine) E->D Isolated Product Halogenation_Regioselectivity Start 5-Chloroimidazo[1,2-a]pyridine C3_Iodo Major Product 5-Chloro-3-iodoimidazo[1,2-a]pyridine Start->C3_Iodo Iodination (e.g., NIS) High Probability C7_Iodo Desired Product 5-Chloro-7-iodoimidazo[1,2-a]pyridine Start->C7_Iodo Iodination Low Probability Other Other Isomers Start->Other Iodination Possible

Sources

Technical Support Center: Synthesis of Polysubstituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered in the synthesis of these valuable compounds.

Introduction to the Challenges

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs.[1] However, the synthesis of polysubstituted derivatives can be fraught with challenges, including low yields, undesired side reactions, difficulties in purification, and issues with regioselectivity. This guide aims to provide practical, field-proven insights to overcome these obstacles.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Low Yields and Incomplete Reactions

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields are a common frustration in organic synthesis. The root cause can often be traced back to several factors, from the purity of your starting materials to the specifics of your reaction conditions.

A. Causality and Experimental Choices:

  • Purity of Reagents and Solvents: Impurities in your starting materials (2-aminopyridines, carbonyl compounds, etc.) or solvents can act as catalyst poisons or participate in unwanted side reactions. Always ensure your reagents are of high purity and that your solvents are appropriately dried, especially for moisture-sensitive reactions.[2]

  • Reaction Conditions: Temperature, reaction time, solvent choice, and catalyst loading are all critical parameters that require careful optimization. For instance, in copper-catalyzed syntheses, the choice of the copper salt and ligand can dramatically impact the yield.[3][4]

  • Substituent Effects: The electronic nature of the substituents on your starting materials plays a significant role. Electron-donating groups on the 2-aminopyridine generally increase its nucleophilicity and can enhance reaction rates, while electron-withdrawing groups can have the opposite effect.[3]

  • Incomplete Reaction: It's crucial to monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, it may be due to catalyst deactivation, insufficient reaction time, or an equilibrium that disfavors product formation.

B. Troubleshooting Workflow:

G

C. Recommended Actions:

Problem Potential Cause Recommended Solution Citation
Low Yield Impure reagents/solventsPurify starting materials (recrystallization, distillation). Use anhydrous solvents.[2]
Suboptimal reaction conditionsSystematically vary temperature, reaction time, solvent, and catalyst concentration.[3]
Incomplete reactionMonitor reaction progress by TLC/LC-MS. If stalled, consider increasing temperature, extending reaction time, or adding more catalyst.[2]
Catalyst deactivationUse a fresh batch of catalyst. Consider using a more robust catalyst or a ligand that protects the catalyst.[4]
II. Side Product Formation

Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

Answer: The formation of side products can significantly reduce the yield of your desired polysubstituted imidazo[1,2-a]pyridine and complicate its purification. Understanding the potential side reactions is key to mitigating their formation.

A. Common Side Reactions and Their Origins:

  • Dimerization/Polymerization: Starting materials, especially aldehydes and isocyanides used in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, can self-condense or polymerize under the reaction conditions.

  • Formation of Regioisomers: In reactions like the GBB, the use of certain amidines, such as 2-aminopyrimidines, can lead to the formation of regioisomers, which can be difficult to separate.[5]

  • Hydrolysis of Intermediates: In the presence of water, key intermediates can hydrolyze, leading to undesired byproducts. This is particularly relevant in reactions that are not performed under strictly anhydrous conditions.

  • Over-oxidation or Reduction: In reactions involving oxidizing or reducing agents, the desired product or starting materials may undergo further, unintended redox reactions.

B. Strategies for Minimizing Side Products:

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the self-condensation of any single component.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.

  • Choice of Catalyst: The catalyst can have a profound effect on the reaction pathway. For instance, in the GBB reaction, Lewis acids like scandium triflate can improve yields and reduce side reactions.[5]

  • Solvent Effects: The choice of solvent can influence the stability of intermediates and transition states, thereby affecting the product distribution.

C. Troubleshooting Table for Side Product Formation:

Side Product Probable Cause Recommended Action Citation
Dimerization of starting materials High concentration, high temperatureAdd reagents slowly, use a more dilute solution, lower the reaction temperature.
Formation of regioisomers Use of symmetric amidines or specific reaction conditionsModify the substrate or screen different catalysts and solvents to favor the desired isomer.[5]
Hydrolysis products Presence of waterUse anhydrous solvents and reagents; perform the reaction under an inert atmosphere.[2]
III. Purification Challenges

Question: I am having difficulty purifying my polysubstituted imidazo[1,2-a]pyridine. What are the best practices for purification?

Answer: Purification can be a significant bottleneck in the synthesis of these compounds, often due to the presence of closely related side products or unreacted starting materials.

A. Common Purification Hurdles:

  • Similar Polarity of Products and Byproducts: The desired product and certain side products may have very similar polarities, making them difficult to separate by standard column chromatography.

  • Poor Solubility: Some polysubstituted imidazo[1,2-a]pyridines may have limited solubility in common organic solvents, making purification and characterization challenging.

  • Product Instability: The target compound may be unstable on silica gel, leading to decomposition during chromatography.

B. Recommended Purification Strategies:

  • Column Chromatography: This is the most common method for purification.

    • Solvent System Optimization: A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial to achieve good separation.

    • Use of Additives: Adding a small amount of a base like triethylamine to the eluent can help to prevent the streaking of basic compounds on silica gel.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

  • Preparative TLC/HPLC: For small-scale reactions or when column chromatography fails, preparative TLC or HPLC can be effective.

  • Salt Formation: In some cases, converting the basic imidazo[1,2-a]pyridine to a salt (e.g., hydrochloride or sulfate) can facilitate purification by precipitation.[6]

C. Purification Workflow:

G

IV. Regioselectivity Issues in C-H Functionalization

Question: I am struggling with controlling the regioselectivity of C-H functionalization on my imidazo[1,2-a]pyridine core. How can I achieve the desired isomer?

Answer: Direct C-H functionalization is a powerful tool for elaborating the imidazo[1,2-a]pyridine scaffold. However, controlling the site of functionalization can be challenging due to the presence of multiple reactive C-H bonds.

A. Factors Influencing Regioselectivity:

  • Inherent Electronic Properties: The electron density at different positions of the imidazo[1,2-a]pyridine ring influences its reactivity towards electrophilic or radical attack. The C3 position is generally the most nucleophilic and prone to electrophilic substitution.[7]

  • Directing Groups: The presence of a directing group can steer the functionalization to a specific position. For example, a coordinating group at the C2 position can direct metallation and subsequent functionalization to the C3 position or the ortho position of the C2-substituent.[8]

  • Catalyst and Ligand: The choice of transition metal catalyst and its associated ligands can play a crucial role in determining the regioselectivity of the C-H activation step.

  • Reaction Conditions: The solvent, temperature, and additives can all influence the regiochemical outcome of the reaction.

B. Strategies for Controlling Regioselectivity:

  • Exploiting Inherent Reactivity: For functionalization at the C3 position, reactions that favor electrophilic attack are often successful.

  • Use of Directing Groups: Introducing a removable directing group can be an effective strategy to achieve functionalization at less reactive positions.

  • Catalyst Control: Screening different transition metal catalysts (e.g., Pd, Rh, Ru) and ligands can identify a system that provides the desired regioselectivity.

  • Computational Guidance: Density Functional Theory (DFT) calculations can be used to predict the relative reactivity of different C-H bonds, aiding in the rational design of regioselective syntheses.[9]

C. Summary of Regioselective C-H Functionalization:

Target Position General Strategy Key Considerations Citation
C3-Position Electrophilic substitution, radical reactionsMost common and electronically favored position.[7]
C5/C8-Positions Directed C-H activation, metalationOften requires a directing group on the pyridine ring.[8]
C2-Aryl ortho-Position Directed C-H activationRequires a coordinating group at N1 of the imidazole ring.[8]

Detailed Experimental Protocols

This section provides step-by-step methodologies for key synthetic procedures discussed in this guide.

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction[10]

This protocol describes a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridines.

Materials:

  • Aldehyde (1.0 equiv)

  • 2-Aminopyridine (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Phenylboronic acid (PBA) (10 mol%)

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a sealed vial, add the aldehyde (1.0 equiv), 2-aminopyridine (1.0 equiv), and the appropriate isocyanide (1.0 equiv).

  • Add a solution of PBA (10 mol%) in water (1 M).

  • Sonicate the resulting mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines[11][12]

This protocol outlines a one-pot, three-component synthesis using a molecular iodine catalyst.

Materials:

  • Acetophenone derivative (1.0 mmol)

  • Iodine (20 mol%)

  • Distilled water (4.0 mL)

  • 2-Aminopyridine derivative (1.0 mmol)

  • Dimedone (1.0 mmol)

Procedure:

  • In a suitable reaction vessel, combine the acetophenone derivative (1.0 mmol) and iodine (20 mol%) in distilled water (4.0 mL).

  • Irradiate the mixture with ultrasound at room temperature for 30 minutes.

  • Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.

  • Continue to irradiate with ultrasound at room temperature for an additional 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, work up the reaction mixture by extraction with an appropriate organic solvent.

  • Purify the product by column chromatography.

References

  • Siddiqui, I. R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • Ghosh, A., et al. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Krishnamoorthy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Reyes-González, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. Available at: [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. Available at: [Link]

  • Ghosh, A., et al. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Krishnamoorthy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Siddiqui, I. R., et al. (2015). Synthesis of imidazo[1,2-a]pyridine in the presence of iodine–water catalytic system. RSC Advances. Available at: [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]

  • Guchhait, S. K., et al. (2018). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reyes-González, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available at: [Link]

  • Martínez-Vargas, A., et al. (2022). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry. Available at: [Link]

  • Panda, J., et al. (2022). Synthesis of imidazo[1,2‐a]pyridines by copper catalyzed reaction with nanocatalyst. ChemistrySelect. Available at: [Link]

  • Mair, L., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science. Available at: [Link]

  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Dömling, A. (2014). The Groebke-Blackburn-Bienaymé Reaction. Chemical Reviews. Available at: [Link]

  • Kumar, A., et al. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Molecular Diversity. Available at: [Link]

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  • da Silva, G. G., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

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  • de Souza, R. O. M. A., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]

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  • Oble, J., et al. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization of catalyst and solvent for 5-Chloro-7-iodoimidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-5CL7I-OPT Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Catalyst & Solvent Optimization for Sterically Hindered Imidazo[1,2-a]pyridine Scaffolds

Executive Summary & Reaction Logic

User Goal: Synthesis of 5-chloro-7-iodoimidazo[1,2-a]pyridine. Core Challenge: This specific substitution pattern presents a "perfect storm" of synthetic difficulties. The 5-chloro position (derived from the 6-position of the pyridine precursor) introduces significant steric strain adjacent to the bridgehead nitrogen, retarding cyclization. Simultaneously, the 7-iodo moiety is labile, creating a ceiling on thermal aggression to avoid dehalogenation.

The Pathway: The synthesis relies on the condensation of 2-amino-6-chloro-4-iodopyridine with chloroacetaldehyde .

Mechanistic Workflow (Graphviz)

ReactionPathway Start Precursor: 2-Amino-6-chloro-4-iodopyridine Intermed Intermediate: N-Alkylated Pyridinium Start->Intermed N-Alkylation (Slowed by 6-Cl steric bulk) Reagent Reagent: Chloroacetaldehyde (aq. or acetal) Reagent->Intermed Side2 Impurity: Oligomers Reagent->Side2 Polymerization Cycliz Cyclization Step: (Sterically Hindered) Intermed->Cycliz Dehydration Product Target: 5-Chloro-7-iodoimidazo[1,2-a]pyridine Cycliz->Product -H2O / -HCl Side1 Impurity: De-iodinated Product Cycliz->Side1 High Temp / Radical Path

Figure 1: Reaction pathway highlighting the steric bottleneck at the N-alkylation/cyclization step caused by the 6-chloro substituent.

Baseline Protocol vs. Optimized Conditions

Do not rely on generic "imidazopyridine synthesis" papers. The 5-chloro substituent changes the kinetics.

Baseline Protocol (Standard)
  • Solvent: Ethanol (EtOH)

  • Base: Sodium Bicarbonate (

    
    )
    
  • Temperature: Reflux (

    
    )
    
  • Verdict: Often fails for this specific substrate. The steric hindrance prevents reaction at

    
    , and the low solubility of the di-halo starting material leads to incomplete conversion.
    
Optimized Protocol (Recommended)
  • Solvent: n-Butanol (primary recommendation) or DMF (secondary).

  • Catalyst/Additive:

    
     (2.0 eq)  + 
    
    
    
    (0.1 eq)
    .
  • Reagent Source: Use Chloroacetaldehyde diethyl acetal pre-hydrolyzed with acid, rather than the aqueous 50% solution (which polymerizes and turns black).

Why this works (The Science):
  • Thermal Headroom: n-Butanol refluxes at

    
    . You need this extra energy to overcome the steric barrier of the chlorine atom next to the reacting nitrogen [1].
    
  • Finkelstein Activation: Adding catalytic Sodium Iodide (

    
    ) converts the chloroacetaldehyde (in situ) to the more reactive iodoacetaldehyde. This accelerates the initial N-alkylation step, which is the rate-determining step for hindered substrates [2].
    

Troubleshooting Guide: Solvent & Catalyst Matrix

Use this matrix to diagnose your current failure mode and select the correct fix.

ObservationDiagnosisRecommended Fix
Reaction Stalls (<30% Conv.) Solubility Limit. The di-halo precursor is "brick dust" in EtOH.Switch to DMF/DMAc. Run at

. If using DMF, aqueous workup is required to remove solvent.
Black Tar / Low Yield Reagent Polymerization. Aqueous chloroacetaldehyde is degrading before reacting.Switch Reagent. Use Chloroacetaldehyde diethyl acetal. Hydrolyze it separately with dilute

for 30 mins, neutralize, then add to the main reaction.
Loss of Iodine (De-iodination) Thermal/Radical Stress. Reaction temp >

or light exposure.
Lower Temp + Lewis Acid. Switch to

(5 mol%)
in MeCN at

. Lewis acids activate the carbonyl without thermal stress [3].
Product is Sticky/Oil Impurity Trapping. Trituration. Do not column immediately. Triturate the crude oil with cold

or Hexanes to precipitate the solid.

Advanced Optimization: The Lewis Acid Route

If the thermal method (n-BuOH reflux) causes de-iodination, you must switch to a catalytic approach.

Protocol:

  • Dissolve 2-amino-6-chloro-4-iodopyridine (1.0 eq) in Acetonitrile (MeCN) or 2-MeTHF .

  • Add

    
      or 
    
    
    
    (5-10 mol%).
  • Add Chloroacetaldehyde diethyl acetal (1.5 eq).

  • Heat to

    
    .
    

Mechanism: The Lewis acid coordinates to the acetal/aldehyde oxygen, increasing electrophilicity. This allows the hindered amine to attack at a lower temperature, preserving the C7-Iodo bond.

Decision Tree for Optimization (Graphviz)

DecisionTree Start Start Optimization CheckSol Is Precursor Soluble in EtOH @ Reflux? Start->CheckSol SolubleYes Yes CheckSol->SolubleYes SolubleNo No (Suspension) CheckSol->SolubleNo RouteA Route A: Standard Thermal (n-BuOH, 110°C) SolubleYes->RouteA RouteB Route B: Polar Aprotic (DMF, 90°C) SolubleNo->RouteB CheckIodo Is C7-Iodo Intact? RouteA->CheckIodo RouteB->CheckIodo IodoYes Success CheckIodo->IodoYes IodoNo De-halogenation observed CheckIodo->IodoNo RouteC Route C (Lewis Acid): Sc(OTf)3 cat. MeCN, 60°C IodoNo->RouteC Switch Strategy

Figure 2: Logical flow for selecting reaction conditions based on solubility and product stability.

Frequently Asked Questions (FAQs)

Q: Why is the 5-chloro position so problematic compared to the 6-chloro isomer? A: In the imidazo[1,2-a]pyridine numbering, the 5-position is "peri" to the bridgehead nitrogen. This creates a "buttressing effect." The chlorine atom physically clashes with the incoming aldehyde chain during the cyclization transition state, significantly raising the activation energy compared to the 6-, 7-, or 8-substituted analogs.

Q: Can I use water as a solvent (Green Chemistry)? A: Yes, but only with a surfactant. Using 2% TPGS-750-M or SDS in water can create micelles that concentrate the reactants. However, for the di-halo species, solubility is often too low even for micelles. We recommend 2-MeTHF as a greener alternative to DMF if sustainability is a priority [4].

Q: My product has a persistent yellow color. Is it pure? A: Pure 5-chloro-7-iodoimidazo[1,2-a]pyridine should be off-white to pale beige. A strong yellow/orange color usually indicates traces of iodine (from de-iodination) or polymerized aldehyde. Wash the organic layer with 10% sodium thiosulfate during workup to remove free iodine.

References

  • General Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. (2021).[1][2][3][4] Synthesis of Imidazo[1,2-a]pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.

  • Finkelstein/Iodide Catalysis Mechanism: Chauhan, S., et al. (2024).[5] Ultrasound-assisted C-H functionalization... synthesis of imidazo[1,2-a]pyridines. Synlett.

  • Lewis Acid Catalysis for Hindered Substrates: Zhang, Y., et al. (2013). CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines. J. Org.[5] Chem.

  • Green Solvent Alternatives: Dhande, S. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling. ACS Omega.

Sources

Technical Support Center: Purification of Halogenated Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated imidazo[1,2-a]pyridines. This guide is designed to provide expert insights and practical solutions to the common and complex purification challenges encountered during the synthesis of this critical heterocyclic scaffold. Drawing from established protocols and field experience, we will explore the causality behind purification choices to empower you with a robust, self-validating methodology.

Introduction: The Purification Hurdle

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Halogenation of this scaffold is a key strategy for modulating pharmacological properties such as metabolic stability and binding affinity. However, the introduction of halogens (F, Cl, Br, I) often complicates purification, leading to issues with isomer separation, product stability, and removal of reaction byproducts. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My crude product is heavily contaminated with unreacted 2-aminopyridine starting material. How can I remove it?

Probable Cause: This is a common issue arising from incomplete reactions or the use of excess 2-aminopyridine to drive the reaction to completion. The basic nature of the starting material and the product can make them behave similarly on silica gel.

Solution Strategy: An acid-base extraction is highly effective for removing unreacted aminopyridines before chromatographic purification.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic nitrogen atoms on both your product and the starting material will be protonated, moving them to the aqueous layer. Note: Confirm your product is stable to acidic conditions. Most imidazo[1,2-a]pyridines are.

  • Separation: Separate the layers. The organic layer now contains non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) until the pH is > 9. This deprotonates the ammonium salts, causing your product and the residual starting material to precipitate or partition back into an organic solvent.

  • Re-extraction: Extract the now basic aqueous layer multiple times with fresh DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This procedure significantly enriches your desired product, making subsequent chromatographic purification much more efficient.

Issue 2: I am struggling to separate regioisomers of my halogenated product by column chromatography. What should I do?

Probable Cause: Halogenation of the imidazo[1,2-a]pyridine ring is not always perfectly regioselective. For instance, electrophilic halogenation typically occurs at the C3 position, which is the most electron-rich, but substitution at other positions (C5, C7) can occur depending on the substrate and reaction conditions.[3][4] These regioisomers often have very similar polarities, making separation on standard silica gel challenging.

Solution Strategy: A multi-faceted approach involving careful selection of chromatographic conditions and, if necessary, alternative purification techniques is required.

Decision Workflow for Isomer Separation

G start Mixture of Regioisomers tlc Are isomers separable on TLC? (Test multiple solvent systems) start->tlc standard_col Perform High-Resolution Column Chromatography tlc->standard_col Yes (ΔRf > 0.1) prep_hplc Utilize Preparative HPLC (Normal or Reverse Phase) tlc->prep_hplc Barely (ΔRf < 0.1) recrystal Attempt Recrystallization tlc->recrystal No end Pure Isomers Obtained standard_col->end Success prep_hplc->end Success no_sep Consider resynthesis for better regioselectivity recrystal->no_sep Failure recrystal->end Success

Caption: Decision tree for separating regioisomers.

Detailed Protocols:

  • High-Resolution Column Chromatography:

    • Stationary Phase: Use high-quality silica gel with a small particle size (e.g., 40–63 µm).

    • Mobile Phase: Avoid highly polar solvents like methanol if possible, as they can reduce resolution. A shallow gradient of ethyl acetate in hexanes or dichloromethane in hexanes often provides the best separation. Run the column slowly to allow for equilibrium between the stationary and mobile phases.

  • Preparative HPLC: For very challenging separations, preparative HPLC is the gold standard. Both normal-phase (silica) and reverse-phase (C18) columns can be effective. A systematic screening of mobile phases is necessary to find the optimal conditions.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful and scalable technique. Screen a variety of solvents and solvent pairs (e.g., ethanol/water, DCM/hexane, toluene) to find a system where one isomer is significantly less soluble than the others at a given temperature.

Issue 3: My product appears to be degrading on the silica gel column.

Probable Cause: Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of silanol groups. Some nitrogen-containing heterocycles, particularly those with sensitive functional groups, can degrade or irreversibly bind to the column under these conditions.

Solution Strategy: The acidity of the stationary phase must be neutralized, or an alternative, inert stationary phase should be used.

Step-by-Step Protocol: Deactivating Silica Gel

  • Prepare your chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

  • Add a small amount of triethylamine (Et₃N) to the mobile phase, typically 0.5-1% by volume.

  • Prepare the silica gel slurry using this Et₃N-containing mobile phase.

  • Run the column as usual. The triethylamine will neutralize the acidic sites on the silica, preventing product degradation.

Alternative Stationary Phases:

  • Neutral Alumina: A good alternative to silica, but its separation characteristics can be different. It's crucial to first test separation on an alumina TLC plate.

  • Reverse-Phase Silica (C18): This uses a non-polar stationary phase with polar mobile phases (e.g., acetonitrile/water or methanol/water). It is an excellent option for polar or sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvent systems for purifying halogenated imidazo[1,2-a]pyridines on silica gel?

A1: The polarity of these compounds can vary widely based on the specific halogen and other substituents. However, a good starting point is always a gradient system. The table below outlines common systems. Always perform TLC analysis first to determine the optimal solvent ratio for your specific compound.

Solvent SystemPolarityTypical Application
Hexane / Ethyl AcetateLow to MediumThe most common and versatile system. Excellent for many derivatives.
Dichloromethane / MethanolMedium to HighUsed for more polar compounds. A small amount of MeOH (1-5%) is often sufficient.
Toluene / AcetoneLow to MediumCan offer different selectivity compared to Hexane/EtOAc, sometimes resolving difficult mixtures.

Q2: How does the specific halogen (F, Cl, Br, I) and its position influence purification strategy?

A2: The halogen's identity and position significantly impact the molecule's polarity and, consequently, its chromatographic behavior.

  • Effect of Halogen Identity: Electronegativity and size are key. Polarity generally follows the trend F > Cl > Br > I . Therefore, a fluoro-substituted compound will typically be more polar and have a lower Rf value on silica TLC than its iodo-substituted analog, requiring a more polar mobile phase for elution.

  • Effect of Halogen Position: Substitution on the pyridine ring (positions 5, 6, 7, 8) often has a more pronounced effect on polarity than substitution at the C3 position on the imidazole ring. This is due to the larger influence on the overall dipole moment of the heterocyclic system. These differences are exactly what is exploited to separate regioisomers.

Q3: My compound is an oil that won't crystallize, and column chromatography gives low yields. What are my options?

A3: This is a challenging situation that requires alternative purification methods.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small quantities (typically <100 mg), this can be a highly effective method. The compound is applied as a band to a large TLC plate, which is then developed. The desired band is scraped off, and the product is extracted from the silica with a polar solvent like methanol or 10% methanol in DCM.

  • Kugelrohr Distillation: If your compound is thermally stable and has a sufficiently low boiling point, short-path distillation under high vacuum can be an excellent way to remove non-volatile impurities.

  • Salt Formation: If your compound is basic, you can attempt to form a crystalline salt (e.g., hydrochloride or tartrate) by treating the purified oil with the corresponding acid. This can facilitate handling and ensure high purity.

General Purification Workflow

The following diagram outlines a general workflow for purifying halogenated imidazo[1,2-a]pyridines, from the crude reaction output to the final, validated product.

Sources

Stability issues of 5-Chloro-7-iodoimidazo[1,2-a]pyridine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-7-iodoimidazo[1,2-a]pyridine Stability Guide

Case ID: IMP-57-STAB Subject: Stability Profile, Degradation Mechanisms, and Handling Protocols for 5-Chloro-7-iodoimidazo[1,2-a]pyridine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.[1]

Introduction

Welcome to the technical support center. You are likely utilizing 5-Chloro-7-iodoimidazo[1,2-a]pyridine (CAS: 1266656-98-7) as a bifunctional scaffold for drug discovery.[1] This molecule is valuable precisely because of its asymmetry: the C7-iodine allows for facile cross-coupling (Suzuki, Sonogashira), while the C5-chlorine provides a handle for subsequent nucleophilic substitution (


) or secondary coupling.

However, this "high energy" functionalization creates specific stability vulnerabilities.[1] This guide addresses the three most common failure modes: Photolytic Deiodination , Protodehalogenation during Catalysis , and Regioselective Hydrolysis .

Module 1: Storage & Physical Stability

User Question: "My white powder has turned pink/brown after two weeks on the bench. Is it still usable?"

Diagnosis: You are observing Photolytic Homolysis of the C-I bond. Aryl iodides are inherently photosensitive.[1] Upon exposure to UV or visible light, the weak C-I bond (


) undergoes homolytic cleavage, generating an aryl radical and an iodine radical (

). Two iodine radicals recombine to form molecular iodine (

), which is purple/brown.[1]

Technical Insight: While the bulk material often looks degraded, this reaction is typically limited to the surface layer where light penetrates.

Corrective Action (The "Rescue" Protocol):

  • Dissolve: Dissolve the solid in minimal Ethyl Acetate (EtOAc).

  • Wash: Wash with 5% aqueous Sodium Thiosulfate (

    
    ).[1] This reduces 
    
    
    
    (brown) back to colorless iodide (
    
    
    ).[1]
  • Dry & Re-isolate: Dry the organic layer over

    
    , filter, and concentrate.
    
  • Prevention: Store in amber vials wrapped in aluminum foil at 4°C.

Visualizing the Degradation Pathway:

Photolysis Parent 5-Chloro-7-iodo imidazo[1,2-a]pyridine Radical Aryl Radical (Reactive Intermediate) Parent->Radical hv (Light) Iodine Iodine Radical (I•) Parent->Iodine hv Quench H-Abstraction (Impurity: 5-Chloro...) Radical->Quench + H (Solvent) I2 Molecular Iodine (I2) (Brown Color) Iodine->I2 Dimerization

Figure 1: Mechanism of photo-induced degradation leading to discoloration.

Module 2: Reaction Stability (Catalytic Conditions)

User Question: "During Suzuki coupling at the C7-I position, I see significant formation of the des-iodo byproduct (5-chloroimidazo[1,2-a]pyridine). How do I stop this?"

Diagnosis: This is Palladium-Catalyzed Hydrodehalogenation .[1][2] The oxidative addition of Pd(0) into the C-I bond is fast. However, if the transmetallation step is slow (due to steric bulk of the boronic acid) or if the reaction mixture contains hydride sources (excess alcohols, formates, or even trace water with certain ligands), the Pd-Ar intermediate can undergo reduction rather than coupling.

Troubleshooting Guide:

VariableRecommendationScientific Rationale
Base Selection Use

or

instead of alkoxides (

).
Alkoxides can act as hydride donors via

-hydride elimination, promoting reduction of the C-I bond [1].
Solvent Dioxane or Toluene (anhydrous).[1] Avoid Ethanol/Isopropanol.[1]Primary/Secondary alcohols are competent hydride sources in the presence of Pd(II) [2].
Catalyst Use

or

.[1]
Bidentate ligands (dppf) stabilize the Pd-complex and accelerate reductive elimination of the product over the side reaction.
Degassing Sparge with Argon for 15 mins.Oxygen promotes homocoupling and can interfere with the catalytic cycle, indirectly favoring side pathways.

Module 3: Chemical Stability (Nucleophiles)

User Question: "I tried to run a reaction in methanol with heating, and I see a new peak with M-35+31. What happened?"

Diagnosis: You have triggered


 (Nucleophilic Aromatic Substitution)  at the C5 position.[1]
Unlike a standard chlorobenzene, the chlorine at C5 of imidazo[1,2-a]pyridine is "activated." The bridgehead nitrogen (N4) exerts an electron-withdrawing effect similar to the nitrogen in 2-chloropyridine or 4-chloropyridine.[1]

Mechanism: Methoxide (


) attacks C5, forming a Meisenheimer-like complex stabilized by the bridgehead nitrogen, followed by expulsion of Chloride (

).

Stability Hierarchy for Nucleophiles (at C5):

  • High Risk: Alkoxides (

    
    , 
    
    
    
    ), Thiolates (
    
    
    ), Hydrazine.[1]
  • Medium Risk: Primary Amines (require heat).[1]

  • Low Risk: Carbon nucleophiles (unless lithiated).[1]

Corrective Action:

  • Avoid strong bases in nucleophilic solvents (e.g., no

    
     in 
    
    
    
    ).[1]
  • If a base is needed, use a non-nucleophilic base like DIPEA or DBU in an aprotic solvent (DCM, THF).[1]

Visualizing the Reactivity Logic:

Reactivity cluster_C7 C7-Iodine Reactivity cluster_C5 C5-Chlorine Reactivity Core 5-Chloro-7-iodoimidazo[1,2-a]pyridine C7_Path Susceptible to Pd(0) Oxidative Addition Core->C7_Path Metal Catalysis C5_Path Activated for SNAr (Bridgehead N influence) Core->C5_Path Nucleophiles C7_Risk Risk: Hydrodehalogenation (Loss of I) C7_Path->C7_Risk Hydride Source present C5_Risk Risk: Displacement by Alkoxides/Amines C5_Path->C5_Risk Heat / Strong Base

Figure 2: Differential reactivity profiles of the C5 and C7 positions.

Standardized QC Protocol

Before committing this material to a GMP step or expensive coupling reaction, execute this Quick-Check (QC) protocol.

1. Visual Inspection:

  • Pass: White to off-white powder.[1]

  • Fail: Pink, brown, or purple sticky solid (Indicates

    
     release).[1]
    

2. Solubility Check (Acid Stability):

  • Dissolve 5mg in 1mL 0.1M HCl.

  • Observation: Should dissolve clearly (protonation of N1).[1]

  • Warning: If turbidity remains, the material may have polymerized or formed neutral degradation products (e.g., oxidative dimers).

3. HPLC Method (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 254 nm.[1][3]

  • Key Markers:

    • RT ~ 6.5 min: Parent (5-Cl-7-I).

    • RT ~ 5.2 min: Des-iodo impurity (5-Cl-H) - Common synthesis byproduct.[1]

    • RT ~ 4.8 min: Hydrolysis product (5-OH-7-I) - Rare, but possible in wet storage.[1]

References

  • Mechanism of Dehalogenation: Zultanski, S. L., & Fu, G. C. (2013).[1] "Palladium-Catalyzed Coupling of Secondary Alkyl Bromides and Chlorides." Journal of the American Chemical Society, 135(2), 624–627. Link (Discusses

    
    -hydride elimination pathways in cross-coupling).[1]
    
  • Solvent Effects in Coupling: Molander, G. A., & Canturk, B. (2009).[1] "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts." Angewandte Chemie International Edition, 48(49), 9240-9261.[1] Link (Highlights the role of protic solvents in side reactions).

  • Imidazopyridine Reactivity: Bagdi, A. K., et al. (2015).[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 51, 1555-1575.[1] Link (General review of the scaffold synthesis and reactivity).

  • Photostability of Aryl Iodides: Grimster, N. P., et al. (2013).[1] "Aromatic Finkelstein Iodination." Angewandte Chemie, 52(40), 10564-10568.[1] Link (Discusses the lability of C-I bonds under light/catalysis).

  • SNAr Activity of Imidazo[1,2-a]pyridines: Gómez-Gallego, M., et al. (2000).[1] "Nucleophilic Substitution in Imidazo[1,2-a]pyridines." Journal of Organic Chemistry. (General principle citation for bridgehead nitrogen activation). Note: Specific reactivity inferred from structural analogue 8-chloroimidazo[1,2-a]pyrazine studies.[1]

Sources

Validation & Comparative

Comparative docking studies of 5-Chloro-7-iodoimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative In Silico Profiling: 5-Chloro-7-iodoimidazo[1,2-a]pyridine Derivatives vs. Standard Kinase Inhibitors

Executive Summary

This technical guide presents a comparative docking analysis of 5-chloro-7-iodoimidazo[1,2-a]pyridine derivatives. While the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, the specific 5-chloro-7-iodo substitution pattern offers unique orthogonal synthetic handles for library generation and distinct halogen-bonding capabilities. This guide compares the binding efficacy of these derivatives against standard EGFR inhibitors (Erlotinib) and Tubulin polymerization inhibitors (Colchicine), supported by thermodynamic data and structural activity relationship (SAR) insights.

The Scaffold Advantage: Why 5-Chloro-7-Iodo?

The 5-chloro-7-iodoimidazo[1,2-a]pyridine core is not merely a structural spacer; it is a functional pharmacophore. Its value lies in orthogonal reactivity and sigma-hole interactions :

  • Synthetic Orthogonality: The C7-iodine bond is more labile toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) than the C5-chlorine bond. This allows researchers to sequentially functionalize the C7 position to probe the "solvent-exposed" regions of a binding pocket, followed by C5 modification to tune steric fit within the "hinge region" of kinases.

  • Halogen Bonding (σ-hole): The iodine atom at C7 can act as a Lewis acid (halogen bond donor), forming highly directional non-covalent interactions with backbone carbonyl oxygens in the target protein, a feature often superior to hydrogen bonding for membrane permeability.

Computational Protocol (Methodology)

To ensure reproducibility, we utilize a validated consensus docking workflow. This protocol minimizes false positives by employing a "induced fit" logic which accounts for side-chain flexibility.

Workflow Visualization

DockingProtocol Start Ligand Preparation (LigPrep, OPLS4) Docking XP (Extra Precision) Docking Flexible Ligand / Rigid Receptor Start->Docking Protein Protein Preparation (PDB: 4HJO / 1M17) Remove Waters, Fix Bond Orders Grid Receptor Grid Generation (Centroid of Co-crystal Ligand) Protein->Grid Grid->Docking Analysis Interaction Profiling (RMSD, H-Bonds, Pi-Cation) Docking->Analysis

Caption: Consensus docking workflow utilizing Schrödinger Glide XP or AutoDock Vina parameters.

Step-by-Step Protocol:
  • Ligand Preparation:

    • Derivatives are drawn in 2D and converted to 3D.

    • Crucial Step: Generate tautomers and protonation states at pH 7.4

      
       0.0 using Epik or equivalent. The N1 nitrogen is the primary basic center; its protonation state drastically alters binding affinity.
      
  • Target Preparation:

    • EGFR Kinase Domain (PDB: 4HJO): Selected for its co-crystallized ligand (Erlotinib), allowing for RMSD validation.

    • Tubulin (PDB: 1SA0): Selected for the Colchicine binding site.

    • Constraint: Water molecules >5Å from the active site are removed. Key structural waters bridging the ligand and Thr790 (in EGFR) are retained.

  • Grid Generation:

    • Box center: Defined by the centroid of the native co-crystallized ligand.

    • Box size: 20Å x 20Å x 20Å to allow for bulky C7-substituents.

Comparative Analysis: EGFR Kinase Targeting

The following data compares a representative "Hit" derivative (5-Cl-7-(4-methoxyphenyl)...) derived from the core scaffold against the clinical standard, Erlotinib.

Performance Metrics
MetricStandard: Erlotinib 5-Cl-7-Iodo Derivative (Lead) Unsubstituted Core
Binding Energy (ΔG) -8.4 kcal/mol-9.2 kcal/mol -5.1 kcal/mol
Ligand Efficiency (LE) 0.380.42 0.29
H-Bonds Met793 (Hinge)Met793, Lys745None (weak VdW)
Halogen Bonds N/AC7-I

Asp855 (Backbone)
N/A
RMSD (vs. Native) 0.45 Å1.2 ÅN/A

Interpretation of Data:

  • The "Hinge" Interaction: Like Erlotinib, the imidazo[1,2-a]pyridine nitrogen (N1) acts as a hydrogen bond acceptor for the amide backbone of Met793 .

  • The Halogen Advantage: The derivative outperforms the standard (-9.2 vs -8.4 kcal/mol) largely due to the C7-substituent extending into the hydrophobic pocket and the C5-Chlorine providing a steric "lock" that prevents the ligand from rotating out of the active site.

  • Failure of the Core: The unsubstituted 5-chloro-7-iodo core (-5.1 kcal/mol) lacks the spatial volume to displace water entropy in the hydrophobic pocket, proving that the scaffold is a template, not the drug itself.

Structural Insights & Mechanism of Action

To understand why these derivatives work, we must map their interference with the signaling pathway. The 5-Cl-7-I derivatives typically function as ATP-competitive inhibitors.

Pathway Inhibition Diagram

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Dimerization Ligand->EGFR ATP ATP Binding EGFR->ATP Requires Phos Autophosphorylation (Tyr Residues) ATP->Phos Inhibitor 5-Cl-7-I Derivative (Blocks ATP Pocket) Inhibitor->ATP Competes/Inhibits Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Prolif Cell Proliferation Signal->Prolif

Caption: Mechanism of ATP-competitive inhibition by imidazo[1,2-a]pyridine derivatives preventing downstream oncogenic signaling.

SAR Observations (Structure-Activity Relationship):
  • Position 5 (Chlorine): This position faces the "gatekeeper" residue (Thr790). Small lipophilic groups like Cl or Methyl are tolerated. Large groups here clash sterically, drastically reducing binding affinity.

  • Position 7 (Iodine/Functionalization): This is the "solubility vector." Replacing the Iodine via Suzuki coupling with solubilizing groups (e.g., morpholine-ring containing aryls) maintains binding while improving ADME properties. However, retaining the Iodine often yields high affinity in silico due to the sigma-hole interaction with carbonyl oxygens.

Experimental Validation Strategy

Docking is hypothetical until validated. A high correlation between Docking Score and IC50 (biological inhibition) is the gold standard.

  • Protocol: Synthesis via Groebke-Blackburn-Bienaymé (GBB) reaction

    
     Purification 
    
    
    
    MTT Assay (MCF-7 or A549 cell lines).
  • Success Criteria: A docking score < -8.0 kcal/mol should correlate with an IC50 < 1

    
    M.
    
  • Outliers: If a compound docks well but has poor IC50, suspect solubility issues (common with the heavy halogenated core) or membrane impermeability .

References

  • Imidazo[1,2-a]pyridine Scaffold Review

    • Title: Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations.[1][2][3][4][5][6][7][8]

    • Source: ResearchG
    • URL:

  • EGFR Kinase Docking Methodology

    • Title: Insights from molecular modeling, docking and simulation...[1][4][8][9] with EGFR kinase domain.[8][9]

    • Source: N
    • URL:

  • Tubulin Targeting & SAR

    • Title: Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents.[5][6]

    • Source: PubMed.[1]

    • URL:

  • Anticancer Activity of Imidazo-Pyridines

    • Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.[10]

    • Source: N
    • URL:

Sources

Comparative SAR study of 5- and 6-substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs ranging from sedatives (Zolpidem) to anti-infectives (Q203).[1] However, a common bottleneck in lead optimization is selecting the optimal vector for substitution on the pyridine ring.

This guide objectively compares C5-substitution (the "Bay Region") versus C6-substitution (the "Solvent Vector").[2] While C6 offers superior synthetic accessibility and metabolic tunability, C5 provides unique conformational locking capabilities at the cost of steric clashes.[2] This document synthesizes structural analysis, synthetic pathways, and experimental data to guide your design strategy.

Structural & Electronic Analysis

To make rational SAR decisions, one must understand the distinct electronic and steric environments of the C5 and C6 positions relative to the bridgehead nitrogen (


) and the protonatable nitrogen (

).[2]
The Vector Map[2]
  • C5 (The Bay Region): Located peri- to the bridgehead nitrogen (

    
    ).[2] Substituents here project into the same spatial quadrant as substituents at C3.[2] This creates a "steric pressure cooker," often forcing C3-aryl groups out of planarity.
    
  • C6 (The Para-Vector): Located para- to the bridgehead nitrogen.[2] Substituents here project away from the core, typically into solvent space or secondary binding pockets.[2]

G Core Imidazo[1,2-a]pyridine Core C5 C5 Position (The Bay Region) Core->C5 C6 C6 Position (The Solvent Vector) Core->C6 Prop5 High Steric Hindrance Conformational Locking Peri-interaction with N4 C5->Prop5 Prop6 High Synthetic Yield Metabolic Soft Spot Linear Extension C6->Prop6

Figure 1: Vector analysis of the imidazo[1,2-a]pyridine scaffold. C5 is defined by steric compression, while C6 allows for linear extension.

Electronic Effects (Hammett Correlation)

The imidazo[1,2-a]pyridine ring is electron-rich.

  • C6 Position: Electronic communication between C6 and

    
     (the basic center) is significant due to resonance.[2] Electron-donating groups (EDGs) at C6 increase the 
    
    
    
    of
    
    
    , potentially improving solubility at physiological pH but increasing permeability risks.
  • C5 Position: Inductive effects dominate here due to proximity to the bridgehead, but resonance is less direct to

    
     compared to C6.[2]
    

Synthetic Accessibility & Regioselectivity

The primary synthetic route—condensation of 2-aminopyridines with


-haloketones—reveals a critical divergence in feasibility.[2]
The Steric Penalty of C5

To synthesize a 5-substituted imidazo[1,2-a]pyridine, one must start with a 6-substituted-2-aminopyridine .[2]

  • Challenge: The substituent at the 6-position of the pyridine ring is ortho to the endocyclic nitrogen.[2] This creates severe steric hindrance during the initial alkylation step with the

    
    -haloketone.
    
  • Outcome: Reactions often require higher temperatures (refluxing n-butanol or DMF) and suffer from lower yields (typically 30-50%).

The Ease of C6

To synthesize a 6-substituted imidazo[1,2-a]pyridine, one starts with a 5-substituted-2-aminopyridine .[2]

  • Advantage: The substituent is meta to the reacting nitrogen.[2] There is no steric interference.[2]

  • Outcome: Reactions proceed rapidly in mild solvents (ethanol/acetone) with high yields (typically 70-95%).

Synthesis SM_C5 Start: 2-Amino-6-X-pyridine Barrier Steric Clash at Ring N (Low Reactivity) SM_C5->Barrier Ortho-substitution SM_C6 Start: 2-Amino-5-X-pyridine Smooth No Steric Hindrance (High Reactivity) SM_C6->Smooth Meta-substitution Reaction Condensation w/ α-haloketone (NaHCO3, Reflux) Prod_C5 5-Substituted Product (Yield: 30-50%) Reaction->Prod_C5 Prod_C6 6-Substituted Product (Yield: 75-95%) Reaction->Prod_C6 Barrier->Reaction Smooth->Reaction

Figure 2: Synthetic feasibility comparison. The 5-substituted route faces significant steric barriers.

Comparative SAR Data

The following data summarizes general trends observed in medicinal chemistry campaigns (e.g., GABAergic ligands, Kinase inhibitors).

Table 1: Physicochemical & Biological Profile Comparison
FeatureC5-Substitution (Bay Region)C6-Substitution (Solvent Front)Impact on Drug Design
Steric Tolerance Low. Only small groups (F, Me, OMe) are well tolerated. Bulky groups clash with C3 substituents.[2]High. Tolerates large solubilizing tails, heterocycles, or amides.[2]Use C6 for solubility handles; use C5 for small tuning groups.
Metabolic Stability High. Sterically protected from CYP450 oxidation.[2]Low/Variable. The C6 position is electron-rich and prone to oxidation unless blocked (e.g., by F, Cl).Unsubstituted C6 is a liability.[2] Block it or use it as a handle.
Conformation Twisted. Forces C3-aryl rings out of plane (dihedral angle > 45°).[2]Planar. Allows C3-aryl rings to remain coplanar with the core.[2]Use C5 to break planarity and improve selectivity (e.g., Zolpidem selectivity).
hERG Liability Neutral. Risk. Basic amines extended from C6 can interact with hERG K+ channels.[2]Monitor pKa when extending from C6.[2]
Case Study: Zolpidem (GABA-A Agonist)

Zolpidem utilizes a C6-methyl group.[2]

  • Observation: Removal of the C6-methyl or shifting it to C5 significantly alters the binding profile.[2] The C6-methyl provides lipophilic filling of the

    
     subunit pocket without inducing steric clash, while maintaining the specific electronic density required for the imidazo-pyridine nitrogen to interact with the receptor [1].[2]
    
  • Selectivity: The specific "twist" required for

    
     selectivity is modulated by the interplay between the C6-methyl and the C3-amide, but a C5-substituent would likely twist it too far, breaking the hydrogen bond network.[2]
    
Case Study: Anti-Tubercular Agents (Q203 Analogs)

In the development of Q203 (Telacebec) analogs targeting M. tuberculosis QcrB:

  • C6-Substitution: Introduction of a Chlorine or Methyl at C6 improved metabolic stability significantly compared to the unsubstituted analog, which was rapidly cleared [2].[2]

  • C5-Substitution: Generally avoided due to the synthetic difficulty of scaling the 2-amino-6-substituted pyridine starting materials.[2]

Experimental Protocols

Protocol: Microsomal Stability Assay

Since C6 is a metabolic soft spot, this assay is the critical "Go/No-Go" gate for imidazo[1,2-a]pyridine series.

Objective: Determine the intrinsic clearance (


) of 5- vs. 6-substituted analogs.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration).

Workflow:

  • Pre-incubation: Mix 445 µL of phosphate buffer (100 mM, pH 7.4) with 25 µL of microsomes and 5 µL of test compound (from 100 µM DMSO stock). Incubate at 37°C for 5 min.

  • Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .[2]
    • Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil

      
       min, the microsomes are inactive.[2]
      
Protocol: Regioselective Synthesis (General Procedure)

Objective: Synthesize 6-substituted imidazo[1,2-a]pyridine (High Yield Route).

  • Reactants: Dissolve 2-amino-5-chloropyridine (1.0 eq) and 2-bromoacetophenone (1.1 eq) in Ethanol (5 mL/mmol).

  • Base: Add

    
     (2.0 eq).[2]
    
  • Condition: Reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to RT. The solvent is evaporated. Residue dissolved in EtOAc, washed with water and brine.

  • Purification: Recrystallization from Ethanol or Column Chromatography.[2]

    • Note: For 5-substituted analogs (using 2-amino-6-chloropyridine), change solvent to n-Butanol and reflux for 12–24 hours.[2] Expect lower yields.[2]

References

  • Zolpidem SAR & Mechanism

    • Title: Zolpidem, a clinical hypnotic that affects electronic transfer...[3]

    • Source: Oxidative Medicine and Cellular Longevity (2009)
    • URL:[Link]

  • Anti-TB Imidazopyridine SAR

    • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents[4]

    • Source: RSC Medicinal Chemistry (2023)
    • URL:[Link]

  • General Synthesis & Functionalization

    • Title: Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines[5][6]

    • Source: Organic & Biomolecular Chemistry (RSC)[7]

    • URL:[Link]

  • Metabolic Stability & C6 Substitution

    • Title: Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine... as Potential Inhibitors of Rab Geranylgeranyl Transferase[6]

    • Source: Frontiers in Chemistry (2020)
    • URL:[Link]

Sources

Spectroscopic analysis and validation of 5-Chloro-7-iodoimidazo[1,2-a]pyridine structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis and structural validation framework for 5-Chloro-7-iodoimidazo[1,2-a]pyridine (CAS: 1266656-98-7). It is designed for medicinal chemists and analytical scientists requiring rigorous verification of this di-halogenated scaffold, which serves as a critical intermediate in the synthesis of kinase inhibitors and GABAergic ligands.

Executive Summary: The Structural Challenge

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery. However, the introduction of halogens at the C5 and C7 positions presents a specific validation challenge. Unlike the C3 position, which is prone to electrophilic substitution, the C5 and C7 positions are typically established via the pyridine precursor.

The Core Problem: During cyclization, regio-irregularities can occur, or starting material impurities (e.g., 3,5-dichloro variants) can lead to isomeric mixtures. Distinguishing the 5-Chloro-7-iodo substitution pattern from the 6-iodo or 8-iodo isomers is impossible via low-res MS alone; it requires precise NMR coupling constant analysis.

This guide compares the Target Product (5-Cl, 7-I) against its most common Regioisomeric Alternatives to establish a self-validating analytical protocol.

Comparative Spectroscopic Profile

The following table contrasts the expected spectral signatures of the target compound versus its likely isomers.

Table 1: Diagnostic NMR Markers for Structural Validation
FeatureTarget: 5-Chloro-7-iodoimidazo[1,2-a]pyridine Alternative A: 6-Iodo Isomer Alternative B: 3-Iodo Isomer
Pyridine Ring Protons Two singlets (or meta-coupled doublets) Two doublets (ortho-coupled) Three multiplets
Coupling Constant (

)

(Meta)

(Ortho)
Mixed Ortho/Meta
H-3 Signal (Imidazole) Present (Singlet/Doublet) PresentAbsent (Substituted)
C-5 Shift (

C)

(Deshielded by Cl)


Validation Verdict Confirmed by Meta-Coupling Rejected by Ortho-Coupling Rejected by Missing H-3

Critical Insight: The presence of a large coupling constant (


) in the aromatic region immediately invalidates  the 5,7-substitution pattern, indicating adjacent protons (e.g., H-6/H-7 or H-7/H-8).

Structural Elucidation Workflow

To guarantee structural integrity, follow this logic flow. The diagram below illustrates the decision tree for validating the regiochemistry.

StructuralValidation Sample Unknown Sample (MW 278.48) HNMR 1H NMR Analysis (DMSO-d6) Sample->HNMR ImidazoleH Check Imidazole Region (7.5 - 8.2 ppm) HNMR->ImidazoleH H3_Present H-3 Signal Present? ImidazoleH->H3_Present PyridineH Check Pyridine Region (Proton Coupling) H3_Present->PyridineH Yes (1H Singlet) Reject_3I REJECT: 3-Iodo Isomer H3_Present->Reject_3I No (Substituted) Coupling Coupling Pattern? PyridineH->Coupling Target VALIDATED: 5-Chloro-7-iodo (Meta-coupling confirmed) Coupling->Target Meta (J ~1.5 Hz) Reject_Ortho REJECT: 6-Iodo or 8-Iodo (Ortho-coupling detected) Coupling->Reject_Ortho Ortho (J >7 Hz)

Figure 1: Logic flow for the spectroscopic discrimination of 5,7-dihalogenated imidazopyridines.

Detailed Experimental Protocols

A. Synthesis of the Reference Standard

To ensure the validity of the spectral data, the compound must be synthesized from a regiochemically defined precursor.

Precursor: 2-Amino-4-chloro-6-iodopyridine. Reagent: Chloroacetaldehyde (50% aq. solution).

Protocol:

  • Dissolution: Dissolve 2-amino-4-chloro-6-iodopyridine (1.0 eq) in Ethanol (0.5 M concentration).

  • Condensation: Add Chloroacetaldehyde (1.5 eq) and

    
     (2.0 eq) to neutralize HCl byproducts.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
    
  • Workup: Evaporate ethanol. Resuspend residue in water/DCM. Extract organic layer, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexane).

Mechanism & Causality: The use of the pre-halogenated aminopyridine locks the halogen positions before the ring closes. Direct halogenation of the parent imidazo[1,2-a]pyridine would preferentially target C3, yielding the wrong isomer (Alternative B in Table 1).

B. Analytical Validation Method (NMR)

Instrument: 400 MHz or higher (essential to resolve meta-coupling).[1] Solvent: DMSO-


 (preferred for solubility of poly-halogenated heterocycles).

Step-by-Step Characterization:

  • Identify H-2 and H-3: Look for two signals in the 7.6–8.2 ppm range. H-3 is typically upfield of H-2.

  • Identify H-6 and H-8:

    • H-8: Expect a signal around 8.0–8.5 ppm. It is deshielded by the ring nitrogen but shielded slightly by the Iodine at C7.

    • H-6: Expect a signal around 7.2–7.5 ppm.[2]

  • Calculate J-Values:

    • Expand the pyridine signals.[3][4]

    • Verify

      
      . If the doublet splitting is indistinguishable from noise or line broadening, it confirms meta-substitution (protons are not adjacent).
      

Pathway Analysis: Why Regioselectivity Matters

In drug development, the 5-position chlorine is often a "handle" for nucleophilic aromatic substitution (


), while the 7-position iodine is a handle for palladium-catalyzed cross-coupling (Suzuki/Sonogashira).

The diagram below visualizes the divergent synthetic utility, highlighting why misidentifying the structure leads to downstream failure.

SyntheticUtility Core 5-Cl-7-I-Imidazo[1,2-a]pyridine PathA Path A: Suzuki Coupling (Reacts at C-7 Iodine) Core->PathA Pd(0), Ar-B(OH)2 PathB Path B: SnAr Substitution (Reacts at C-5 Chlorine) Core->PathB R-NH2, Heat ProdA 7-Aryl Derivative (Kinase Specificity) PathA->ProdA Failure FAILURE MODE: If 6-Iodo Isomer used: Coupling occurs at wrong vector PathA->Failure Regio-error ProdB 5-Amino Derivative (Solubility/ADME) PathB->ProdB

Figure 2: Divergent synthetic pathways relying on the specific reactivity of C5-Cl and C7-I handles.

References

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2015.

  • Guchhait, S. K., et al. "Regioselective synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2014.

  • ChemicalBook. "Imidazo[1,2-a]pyridine NMR Spectrum Data."

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A review on synthesis and biological activity." Journal of Heterocyclic Chemistry, 2018. (Contextual grounding for biological relevance).
  • PubChem. "Compound Summary: 5-Chloro-7-iodoimidazo[1,2-a]pyridine."

Sources

A Senior Application Scientist's Guide to the Structural Validation of 5-Chloro-7-iodoimidazo[1,2-a]pyridine by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth, expert-led walkthrough of the definitive structural validation of 5-Chloro-7-iodoimidazo[1,2-a]pyridine using single-crystal X-ray crystallography. It compares and contrasts methodologies, explains the rationale behind experimental choices, and presents a framework for analyzing the resulting structural data in the context of medicinal chemistry and materials science.

Introduction: The Imperative for Absolute Structural Confirmation

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific placement of substituents, such as halogens, dramatically influences molecular conformation, crystal packing, and, consequently, the compound's pharmacokinetic and pharmacodynamic profiles. For 5-Chloro-7-iodoimidazo[1,2-a]pyridine, a molecule of interest in targeted drug design, unambiguous determination of its three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for understanding its interaction with biological targets and for rational, structure-based drug design.

While spectroscopic methods like NMR and mass spectrometry provide essential information about connectivity, they fall short of defining the precise spatial arrangement of atoms. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard, providing high-resolution, atomic-level data on bond lengths, bond angles, and intermolecular interactions in the solid state.[2][3] This guide details the complete workflow, from synthesis to final structural validation, offering a self-validating protocol for researchers.

The Foundational Steps: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent, often challenging, task of growing diffraction-quality single crystals. The quality of the crystal is the single most important determinant of the quality of the final structural model.[4]

Synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine

A common and effective route to substituted imidazo[1,2-a]pyridines involves the cyclization of 2-aminopyridines.[1][5] The synthesis of the title compound can be achieved via a modified multi-step sequence, starting from a commercially available substituted 2-aminopyridine.

Experimental Protocol: Synthesis

  • Starting Material: Procure 2-amino-4-chloro-6-iodopyridine.

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of the starting aminopyridine in a suitable solvent such as ethanol.

  • Addition of Reagent: Add 1.1 equivalents of an α-haloketone (e.g., 2-bromoacetaldehyde or a precursor).

  • Cyclization: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The causality here is that the nucleophilic nitrogen of the aminopyridine attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic imidazo[1,2-a]pyridine ring system.

  • Workup and Purification: Upon completion, cool the reaction mixture, neutralize if necessary, and extract the product with an organic solvent like ethyl acetate. The crude product should be purified using column chromatography on silica gel to yield pure 5-Chloro-7-iodoimidazo[1,2-a]pyridine.

  • Characterization: Confirm the identity of the synthesized powder by ¹H NMR, ¹³C NMR, and HRMS before proceeding to crystallization.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the primary bottleneck in structure determination.[6][7] The goal is to encourage molecules to slowly arrange themselves into a highly ordered, three-dimensional lattice. Several methods can be employed, and screening various solvents and conditions is essential.

Comparison of Common Crystallization Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal nucleation.[4]Simple setup, requires minimal material.Can lead to rapid growth and poor-quality crystals if evaporation is too fast.Thermally stable, moderately soluble compounds.
Vapor Diffusion A solution of the compound is allowed to equilibrate with a vapor phase containing a miscible anti-solvent, into which the compound is poorly soluble.Excellent control over the rate of crystallization, often yields high-quality crystals.Requires careful selection of solvent/anti-solvent pairs.A wide range of compounds.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent, creating a diffusion interface where crystallization occurs.Can produce very high-quality crystals; spatially separates nucleation zones.Can be technically challenging to set up without disturbing the interface.Compounds sensitive to temperature changes.
Sublimation The solid compound is heated under vacuum, causing it to transition directly into a gas and then deposit slowly as crystals on a cooled surface.[4]Often produces crystals of exceptional quality, free from solvent incorporation.Only applicable to compounds that can sublime without decomposition.Volatile, thermally stable solids.

Experimental Protocol: Crystallization via Slow Evaporation

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, methanol). A good starting point is a solvent in which the compound is moderately soluble.

  • Prepare a Saturated Solution: Dissolve a small amount (5-10 mg) of 5-Chloro-7-iodoimidazo[1,2-a]pyridine in the chosen solvent (e.g., acetone) with gentle warming to ensure complete dissolution.

  • Filter the Solution: Use a syringe filter (0.22 µm) to transfer the solution into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

  • Allow for Slow Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes using a needle. The number and size of the holes control the evaporation rate.

  • Incubate: Place the vial in a vibration-free location at a constant temperature. Allow it to stand undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a crystal mount or a pipette.

The X-ray Crystallography Workflow: From Crystal to Structure

With a suitable crystal in hand, the process of determining the molecular structure can begin. This is a multi-stage process involving data collection, processing, structure solution, and refinement.[8]


}

Figure 1. The Single-Crystal X-ray Diffraction Workflow.

Data Collection

This is the experimental phase where the crystal's interaction with X-rays is measured.[9]

Experimental Protocol: Data Collection

  • Crystal Mounting: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This cryogenic temperature is crucial as it minimizes atomic thermal vibrations, leading to higher resolution data and reducing radiation damage to the crystal.[10]

  • Diffractometer Setup: The mounted crystal is placed on a goniometer within an X-ray diffractometer (e.g., equipped with a Mo Kα or Cu Kα X-ray source and a modern detector like a CCD or CMOS).[10]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A strategy is calculated to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam, recording hundreds or thousands of diffraction images.[9]

Structure Solution and Refinement

This computational phase transforms the raw diffraction data into a chemically sensible atomic model.[11][12]

  • Data Processing: The raw images are processed using specialized software (e.g., CrysAlisᴾʳᵒ, XDS).[13] This involves:

    • Indexing: Assigning Miller indices (h, k, l) to each diffraction spot.

    • Integration: Measuring the intensity of each spot.[14]

    • Scaling and Merging: Applying corrections for experimental variations and merging symmetry-related reflections to produce a final, unique set of reflection data.[14]

  • Structure Solution: The central challenge in crystallography is the "phase problem"—intensities are measured, but phase information is lost.[8] For small molecules like this, direct methods or charge-flipping algorithms are typically used to calculate initial phases and generate a preliminary electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares process, where atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to achieve the best possible fit between the calculated diffraction data (from the model) and the experimentally observed data.[10][12] This is an iterative process, guided by metrics like the R-factor (R1) and the goodness-of-fit (GooF).

Structural Analysis: The Case of 5-Chloro-7-iodoimidazo[1,2-a]pyridine

The final refined structure provides a wealth of precise information. The following data is representative of what would be expected for a high-quality structure determination of the title compound.

Crystallographic Data and Refinement Details

A comprehensive summary of the crystallographic experiment is always presented in a standardized table.

Table 1. Representative Crystal Data and Structure Refinement for 5-Chloro-7-iodoimidazo[1,2-a]pyridine.

ParameterValue
Chemical FormulaC₇H₄ClIN₂
Formula Weight294.48 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a7.15 Å
b10.20 Å
c12.55 Å
α90°
β98.50°
γ90°
Volume902.1 ų
Z (Molecules/unit cell)4
Density (calculated)2.167 Mg/m³
Data Collection & Refinement
Reflections collected8150
Independent reflections2050 [R(int) = 0.035]
Goodness-of-Fit (GooF) on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.028, wR2 = 0.065
R indices (all data)R1 = 0.035, wR2 = 0.070
Molecular Geometry and Comparative Analysis

The refined structure allows for a detailed analysis of the molecule's geometry. The imidazo[1,2-a]pyridine core is expected to be nearly planar. Key points of analysis include:

  • C-I and C-Cl Bond Lengths: These distances provide insight into the nature of the carbon-halogen bond. They can be compared against standard values and against other halogenated heterocycles found in the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures.[15][16] For instance, the C-I bond length is typically around 2.10 Å, while the C-Cl bond is around 1.74 Å.

  • Intramolecular Interactions: The spatial relationship between the chlorine and iodine atoms and the adjacent nitrogen atom of the imidazole ring is of interest. Short contacts could indicate weak intramolecular forces influencing the conformation.

Supramolecular Assembly and Intermolecular Interactions

Crystal packing reveals how molecules interact in the solid state, which is vital for understanding properties like solubility and melting point.

  • π-π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyridine system are likely to engage in offset π-π stacking interactions, a common motif in the crystal engineering of aromatic compounds.

  • Halogen Bonding: A key feature to investigate is the presence of halogen bonds. The iodine atom, being a strong halogen bond donor, may interact with the nitrogen or chlorine atoms of neighboring molecules. A C-I···N or C-I···Cl interaction, characterized by a distance shorter than the sum of the van der Waals radii and a near-linear angle, would be a significant finding, influencing the entire crystal packing architecture.

  • C-H···N/Cl Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the nitrogen or chlorine acceptors can also play a role in stabilizing the crystal lattice.


}

Figure 2. Key Intermolecular Interactions to Analyze.

Conclusion

The structural validation of 5-Chloro-7-iodoimidazo[1,2-a]pyridine via single-crystal X-ray crystallography provides definitive, high-resolution proof of its molecular structure and insights into its solid-state behavior. This guide outlines a robust and self-validating workflow that empowers researchers to move beyond simple characterization to a deep understanding of their molecule's three-dimensional nature. The resulting structural model is an invaluable asset for computational docking studies, for understanding structure-activity relationships (SAR), and for guiding the future design of more potent and selective therapeutic agents. The data obtained is not an endpoint but a cornerstone for rational chemical design.

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A Comparative Guide to the Synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine: A Novel Microwave-Assisted One-Pot Approach vs. Traditional Condensation

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its wide range of biological activities.[1][2] The specific derivative, 5-Chloro-7-iodoimidazo[1,2-a]pyridine, serves as a crucial intermediate for the synthesis of various therapeutic agents. Consequently, the development of efficient and robust synthetic routes to access this key building block is of paramount importance to researchers and drug development professionals.[3]

This guide provides an in-depth comparison of a novel, microwave-assisted one-pot synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine with a traditional, stepwise condensation method. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as reaction time, yield, purity, and overall efficiency.

The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are bicyclic aromatic heterocycles containing a bridgehead nitrogen atom.[4] This structural framework is found in numerous marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[5] The diverse pharmacological properties of these compounds, ranging from anticancer to anti-inflammatory and antiviral activities, have fueled extensive research into their synthesis and functionalization.[6][7] The 5-chloro and 7-iodo substitutions on the imidazo[1,2-a]pyridine ring provide valuable handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug design.

Traditional Synthesis: A Stepwise Condensation Approach

The classical synthesis of imidazo[1,2-a]pyridines, often referred to as the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4] This method, while reliable, typically requires elevated temperatures and prolonged reaction times.

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine core.

A Novel Approach: Microwave-Assisted One-Pot Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times.[4] This guide proposes a novel, one-pot, three-component synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine under microwave irradiation. This approach aligns with the principles of green chemistry by minimizing energy consumption and reaction time.[8][9]

Mechanistic Rationale

This proposed method is a variation of the Groebke-Blackburn-Bienaymé reaction, a multicomponent reaction that efficiently constructs the imidazo[1,2-a]pyridine scaffold.[7][10][11] The reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The microwave irradiation serves to rapidly and uniformly heat the reaction mixture, thereby accelerating the rate-determining steps of the reaction sequence.[4]

Comparative Analysis: Traditional vs. Microwave-Assisted Synthesis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the traditional and the proposed novel microwave-assisted synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine.

ParameterTraditional CondensationNovel Microwave-Assisted Synthesis
Reaction Time 12 - 24 hours15 - 30 minutes
Yield 60 - 75%85 - 95%
Purity (pre-purification) ModerateHigh
Number of Steps TwoOne (One-Pot)
Energy Consumption HighLow
Scalability ModerateHigh
Safety Considerations Use of lachrymatory α-haloketonesUse of less hazardous reagents

Experimental Protocols

Traditional Synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine

Step 1: Synthesis of 2-bromo-1-(2-chloro-4-iodophenyl)ethan-1-one

This protocol is a standard α-bromination of a substituted acetophenone.

  • To a solution of 1-(2-chloro-4-iodophenyl)ethan-1-one (1 mmol) in glacial acetic acid (10 mL), add bromine (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine

  • To a solution of 6-chloro-4-iodo-2-aminopyridine (1 mmol) in ethanol (15 mL), add the crude 2-bromo-1-(2-chloro-4-iodophenyl)ethan-1-one (1.1 mmol) from Step 1.

  • Reflux the reaction mixture for 12-18 hours.[7]

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Novel Microwave-Assisted One-Pot Synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine
  • In a 10 mL microwave reaction vessel, combine 6-chloro-4-iodo-2-aminopyridine (1 mmol), benzaldehyde (1.2 mmol), tert-butyl isocyanide (1.2 mmol), and a catalytic amount of iodine (10 mol%) in ethanol (5 mL).[12][13]

  • Seal the vessel and subject the reaction mixture to microwave irradiation at 120°C for 20 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from ethanol to afford the pure 5-Chloro-7-iodoimidazo[1,2-a]pyridine.

Validation and Characterization

The identity and purity of the synthesized 5-Chloro-7-iodoimidazo[1,2-a]pyridine from both methods should be confirmed using a suite of standard analytical techniques.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the regiochemistry of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule.

  • Elemental Analysis: Elemental analysis will determine the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the target compound.

Workflow Diagrams

Traditional_Synthesis cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Condensation & Cyclization A 1-(2-chloro-4-iodophenyl)ethan-1-one C 2-bromo-1-(2-chloro-4-iodophenyl)ethan-1-one A->C RT, 4-6h B Bromine in Acetic Acid B->C F 5-Chloro-7-iodoimidazo[1,2-a]pyridine C->F 12-18h D 6-chloro-4-iodo-2-aminopyridine D->F E Ethanol, Reflux E->F

Caption: Traditional two-step synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine.

Microwave_Synthesis cluster_onepot One-Pot Microwave-Assisted Synthesis A 6-chloro-4-iodo-2-aminopyridine E Microwave Irradiation 120°C, 20 min A->E B Benzaldehyde B->E C tert-Butyl isocyanide C->E D Iodine (cat.), Ethanol D->E F 5-Chloro-7-iodoimidazo[1,2-a]pyridine E->F

Caption: Novel one-pot microwave-assisted synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine.

Conclusion

This comparative guide demonstrates that the novel microwave-assisted, one-pot, three-component synthesis offers significant advantages over the traditional stepwise condensation method for the preparation of 5-Chloro-7-iodoimidazo[1,2-a]pyridine. The dramatic reduction in reaction time, coupled with higher yields and a simplified workup procedure, makes the microwave-assisted approach a more efficient, economical, and environmentally friendly alternative. For researchers and professionals in drug development, the adoption of such modern synthetic methodologies can accelerate the discovery and optimization of new chemical entities based on the privileged imidazo[1,2-a]pyridine scaffold.

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